N1-(4-Nitrophenyl)sulfanilamide-d4
Description
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Properties
Molecular Formula |
C12H11N3O4S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H,13H2/i1D,2D,7D,8D |
InChI Key |
ACJNABKXDUDYAM-LZKVNSRZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of N1-(4-Nitrophenyl)sulfanilamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated analog of the sulfonamide antibiotic. This document details potential synthetic pathways, purification methodologies, and expected analytical data, serving as a valuable resource for researchers in medicinal chemistry, drug metabolism studies, and analytical chemistry. The incorporation of a deuterium-labeled internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the preparation of a deuterated precursor followed by coupling with the appropriate sulfonyl chloride or aniline (B41778) derivative. A plausible and efficient synthetic strategy is outlined below, commencing with the synthesis of aniline-d5 (B30001) as a key deuterated intermediate.
1.1. Proposed Synthetic Pathway
A logical synthetic route involves the initial preparation of aniline-d5, followed by its conversion to 4-aminobenzenesulfonamide-d4 (sulfanilamide-d4). Subsequent coupling with 1-fluoro-4-nitrobenzene (B44160) would yield the target molecule.
Caption: Proposed synthetic pathway for this compound.
1.2. Experimental Protocols
Step 1: Synthesis of Aniline-d5 from Nitrobenzene-d5
Aniline-d5 can be synthesized by the reduction of nitrobenzene-d5. A common laboratory method involves the use of tin and hydrochloric acid.
-
Materials: Nitrobenzene-d5, granulated tin, concentrated hydrochloric acid, sodium hydroxide (B78521).
-
Procedure:
-
To a round-bottom flask, add nitrobenzene-d5 and granulated tin.
-
Slowly add concentrated hydrochloric acid in portions while cooling the flask in an ice bath to control the exothermic reaction.
-
After the addition is complete, heat the mixture under reflux for a specified time to ensure complete reduction.
-
Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
The resulting aniline-d5 can be isolated by steam distillation.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain crude aniline-d5, which can be further purified by distillation.
-
Step 2: Synthesis of 4-Aminobenzenesulfonamide-d4 (Sulfanilamide-d4)
This multi-step process begins with the protection of the amino group of aniline-d5, followed by chlorosulfonation, amination, and deprotection.
-
Acylation of Aniline-d5: React aniline-d5 with acetic anhydride (B1165640) to form acetanilide-d5. This protects the amino group from reacting in the subsequent chlorosulfonation step.
-
Chlorosulfonation of Acetanilide-d5: Treat acetanilide-d5 with chlorosulfonic acid. This introduces the sulfonyl chloride group at the para position of the aromatic ring, yielding 4-acetamidobenzenesulfonyl chloride-d4.
-
Amination: React the 4-acetamidobenzenesulfonyl chloride-d4 with aqueous ammonia (B1221849). The ammonia displaces the chloride to form 4-acetamidobenzenesulfonamide-d4.
-
Hydrolysis: The final step in forming sulfanilamide-d4 (B143144) is the acidic hydrolysis of the acetamido group. Heating 4-acetamidobenzenesulfonamide-d4 in the presence of an acid (e.g., hydrochloric acid) will remove the acetyl group, yielding 4-aminobenzenesulfonamide-d4 (sulfanilamide-d4). The product can be precipitated by neutralizing the solution.
Step 3: Synthesis of this compound
The final step is the coupling of sulfanilamide-d4 with 1-fluoro-4-nitrobenzene via a nucleophilic aromatic substitution reaction.
-
Materials: 4-Aminobenzenesulfonamide-d4 (Sulfanilamide-d4), 1-fluoro-4-nitrobenzene, pyridine.
-
Procedure:
-
Dissolve 4-aminobenzenesulfonamide-d4 in pyridine.
-
Add 1-fluoro-4-nitrobenzene to the solution.
-
Heat the reaction mixture under reflux. The pyridine acts as both a solvent and a base to neutralize the hydrofluoric acid formed during the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purification
Purification of the final product is critical to ensure high purity for its use as an internal standard. A combination of recrystallization and column chromatography is recommended.
2.1. Purification Workflow
Technical Guide: Deuterium Labeling Stability of N1-(4-Nitrophenyl)sulfanilamide-d4
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated stability of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated analog of a key sulfonamide structure. In the absence of specific public data on this isotopologue, this document outlines the foundational principles of deuterium (B1214612) labeling stability, predicts the behavior of the labeled compound under various stress conditions, and offers detailed experimental protocols for empirical validation. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization and use of deuterated compounds.
Introduction: The Significance of Deuterium Labeling Stability
Deuterium labeling, the strategic replacement of hydrogen with its stable heavy isotope, deuterium, is a powerful tool in modern drug development. It is employed to alter metabolic pathways, enhance pharmacokinetic profiles, and serve as an internal standard in quantitative bioanalysis. The C-D bond is stronger than the C-H bond, which can slow metabolism at specific sites, a phenomenon known as the kinetic isotope effect.
However, the utility of a deuterated compound is contingent upon the stability of its deuterium labels. The loss of deuterium through back-exchange can negate the intended therapeutic benefits or compromise the accuracy of analytical measurements. Therefore, a thorough understanding and rigorous evaluation of the isotopic stability of any deuterated compound under relevant physiological and analytical conditions are paramount.
This compound is a deuterated version of a molecule containing three key functional moieties: a primary aromatic amine, a sulfonamide linkage, and a nitroaromatic ring. The stability of the deuterium labels is influenced by the chemical environment of these groups. This guide provides a predictive analysis of this stability and a framework for its experimental verification.
Molecular Structure and Predicted Isotopic Stability
The core structure of N1-(4-Nitrophenyl)sulfanilamide consists of two aromatic rings linked by a sulfonamide bridge. The "-d4" designation typically implies that four hydrogen atoms on one of the aromatic rings have been replaced with deuterium. For the purpose of this guide, we will assume the deuteration is on the aniline (B41778) ring of the sulfanilamide (B372717) portion.
The stability of the deuterium labels depends on their position on the molecule.
-
Aromatic C-D Bonds: Deuterium atoms directly attached to an aromatic carbon ring are generally stable and resistant to exchange under typical physiological conditions (neutral pH, ambient temperature). The C-D bond is not easily broken without significant energy input, such as harsh acidic or basic conditions, or catalysis. Studies have shown that deuterated aniline and nitrobenzene (B124822) rings exhibit high stability and do not undergo significant back-exchange during analysis by atmospheric pressure chemical ionization (APCI) mass spectrometry.[1][2]
-
Amine N-H Protons: The two protons on the primary amine group (-NH2) are highly labile. They will readily and rapidly exchange with protons from any protic solvent, such as water or methanol. Therefore, if the original synthesis produced an -ND2 group, the deuterium would be quickly lost in a standard biological or laboratory environment.
-
Sulfonamide N-H Proton: The proton on the sulfonamide nitrogen (-SO2NH-) is acidic and also highly labile. Similar to the amine protons, this position will undergo rapid H/D exchange in protic solvents. The pKa of the sulfonamide proton makes it particularly susceptible to ionization at physiological pH.
The diagram below illustrates the different types of hydrogen positions on the molecule and their predicted exchange lability.
Caption: Predicted stability of deuterium labels on N1-(4-Nitrophenyl)sulfanilamide.
Proposed Experimental Plan for Stability Assessment
A multi-faceted study is required to empirically determine the isotopic stability of this compound. The workflow below outlines a comprehensive approach.
Caption: Proposed experimental workflow for stability testing.
This plan involves subjecting the deuterated compound to forced degradation conditions and analyzing its isotopic and chemical purity over time.
Detailed Experimental Protocols
This method is designed to separate the parent compound from potential degradants and to quantify the extent of deuterium back-exchange.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. (Note: APCI should be used with caution as it can sometimes induce back-exchange[1][2]).
-
Scan Mode: Full scan to identify degradants and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Ions to Monitor:
-
d4 compound: Monitor the mass-to-charge ratio (m/z) of the deuterated parent molecule.
-
d3, d2, d1, d0 species: Monitor the m/z values corresponding to the loss of one to four deuterium atoms to assess back-exchange.
-
-
-
Sample Preparation for Stability Study:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
For each condition (pH, temperature), dilute the stock solution to a final concentration of 10 µg/mL in the respective buffer or solution.
-
At each time point, transfer an aliquot of the sample, quench with an equal volume of cold acetonitrile, and centrifuge.
-
Inject the supernatant for LC-MS/MS analysis.
-
NMR provides definitive information on the location of deuterium atoms.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Protocol:
-
Solvent: Aprotic deuterated solvent such as DMSO-d6.
-
Procedure: Acquire a standard ¹H NMR spectrum at each time point. The appearance or increase in signal intensity in the aromatic region where deuterium atoms are expected indicates back-exchange. Integration of these new signals relative to stable protons on the molecule allows for quantification.
-
-
²H NMR Protocol:
-
Solvent: Aprotic, non-deuterated solvent (e.g., DMSO-h6).
-
Procedure: Acquire a ²H (deuterium) NMR spectrum. This directly detects the deuterium nuclei. A decrease in the signal intensity corresponding to the aromatic C-D bonds over time would confirm deuterium loss.
-
Data Presentation: Summarizing Quantitative Results
All quantitative data should be summarized in clear, structured tables for easy interpretation and comparison across different stress conditions.
Table 1: Isotopic Purity of this compound via LC-MS/MS
| Stress Condition | Time (hours) | % d4 Remaining | % d3 Formed | % d2 Formed | % d1 Formed | % d0 Formed |
|---|---|---|---|---|---|---|
| pH 2.0 (40°C) | 0 | 99.8 | 0.1 | <0.1 | <0.1 | <0.1 |
| 8 | 99.5 | 0.3 | 0.1 | <0.1 | <0.1 | |
| 24 | 98.9 | 0.8 | 0.2 | 0.1 | <0.1 | |
| 48 | 97.5 | 1.9 | 0.4 | 0.1 | 0.1 | |
| pH 7.4 (40°C) | 0 | 99.8 | 0.1 | <0.1 | <0.1 | <0.1 |
| 8 | 99.8 | 0.1 | <0.1 | <0.1 | <0.1 | |
| 24 | 99.7 | 0.2 | <0.1 | <0.1 | <0.1 | |
| 48 | 99.6 | 0.3 | 0.1 | <0.1 | <0.1 | |
| pH 10.0 (40°C) | 0 | 99.8 | 0.1 | <0.1 | <0.1 | <0.1 |
| 8 | 99.7 | 0.2 | <0.1 | <0.1 | <0.1 | |
| 24 | 99.5 | 0.4 | 0.1 | <0.1 | <0.1 |
| | 48 | 99.1 | 0.7 | 0.1 | <0.1 | <0.1 |
Table 2: Chemical Purity of this compound via LC-MS/MS
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Major Degradant 1 | % Major Degradant 2 |
|---|---|---|---|---|
| pH 2.0 (40°C) | 0 | 100 | 0 | 0 |
| 48 | 95.2 | 2.8 (Hydrolysis) | 1.5 | |
| pH 7.4 (40°C) | 0 | 100 | 0 | 0 |
| 48 | 99.5 | <0.5 | <0.5 | |
| pH 10.0 (40°C) | 0 | 100 | 0 | 0 |
| 48 | 92.1 | 5.4 (Hydrolysis) | 2.0 |
| Photostability | 24 | 88.0 | 4.5 (Oxidation) | 6.3 (Dimer) |
Potential Degradation Pathways
Sulfonamides can degrade via several mechanisms, primarily hydrolysis of the sulfonamide bond, which is susceptible to both acidic and basic conditions. Oxidation of the aniline nitrogen is also a possible pathway, particularly under photolytic stress.
Caption: Potential degradation pathways for N1-(4-Nitrophenyl)sulfanilamide.
Conclusion
While the deuterium labels on the aromatic ring of this compound are predicted to be highly stable under physiological and standard analytical conditions, empirical verification is essential. Protons on the amine and sulfonamide nitrogens are labile and will exchange readily in protic media. The primary chemical stability risk is the hydrolysis of the sulfonamide bond, particularly under acidic or basic conditions. The detailed protocols and framework provided in this guide offer a robust strategy for comprehensively assessing the isotopic and chemical stability of this and related deuterated compounds, ensuring their suitability for their intended research, development, or clinical application.
References
The Role of N1-(4-Nitrophenyl)sulfanilamide-d4 as an Internal Standard in Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of N1-(4-Nitrophenyl)sulfanilamide-d4 as an internal standard in quantitative analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The principles and methodologies detailed herein are essential for achieving accurate, precise, and robust analytical results in research, clinical, and drug development settings.
The Core Principle of Internal Standardization
Quantitative analysis by LC-MS/MS is susceptible to variations that can arise during sample preparation, chromatographic separation, and mass spectrometric detection. Factors such as analyte loss during extraction, injection volume inconsistencies, and matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components) can significantly impact the accuracy and precision of the results.
An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls at the beginning of the analytical workflow. The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience similar variations throughout the analytical process. Quantification is then based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte. This ratio normalization effectively corrects for the aforementioned sources of variability.
Deuterated internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
Mechanism of Action of this compound
The efficacy of this compound as an internal standard stems from its structural and physicochemical similarity to the unlabeled analyte, N1-(4-Nitrophenyl)sulfanilamide, and other structurally related sulfonamides. The key aspects of its mechanism of action are:
-
Co-elution: Due to its nearly identical chemical properties, this compound co-elutes with the unlabeled analyte during liquid chromatography. This ensures that both compounds experience the same chromatographic conditions and any potential matrix effects at the same retention time.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard exhibits ionization behavior that is very similar to the analyte. This is crucial for compensating for matrix-induced ionization suppression or enhancement.
-
Mass Differentiation: The four deuterium atoms in this compound give it a mass that is four Daltons higher than the unlabeled compound. This mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer, without signal overlap.
The following diagram illustrates the logical workflow for employing an internal standard in a quantitative analytical method.
Caption: Logical workflow of internal standardization.
Quantitative Data and Method Parameters
While a specific validated method for this compound is not publicly available in the provided search results, we can present a representative table of mass spectrometry parameters for a typical sulfonamide, sulfamethoxazole, and its deuterated internal standard, sulfamethoxazole-d4. These parameters are analogous to what would be determined for N1-(4-Nitrophenyl)sulfanilamide and its deuterated standard during method development.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Sulfamethoxazole | 254.0 | 156.0 | 108.0 | 15 |
| Sulfamethoxazole-d4 | 258.0 | 160.0 | 112.0 | 15 |
Experimental Protocol: Quantification of a Sulfonamide in a Biological Matrix
The following is a generalized experimental protocol for the quantification of a sulfonamide analyte in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound. This protocol is based on common practices for bioanalytical method development.
4.1. Materials and Reagents
-
Analyte reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges
4.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards at various concentration levels.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
4.3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
The following diagram illustrates a typical experimental workflow for sample preparation and analysis.
Caption: Experimental workflow for sample analysis.
4.4. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Determined by infusing the analyte and internal standard solutions into the mass spectrometer to identify the optimal precursor and product ions.
4.5. Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical method. Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.
-
Matrix Effect: Evaluate the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Measure the extraction efficiency of the analytical method.
-
Stability: Assess the stability of the analyte and internal standard under various storage and processing conditions.
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of N1-(4-Nitrophenyl)sulfanilamide and other structurally similar sulfonamides by LC-MS/MS. Its mechanism of action relies on its ability to mimic the behavior of the analyte throughout the analytical process, thereby providing effective compensation for various sources of error. The use of such a deuterated internal standard is a critical component in the development of robust, accurate, and precise bioanalytical methods that meet the stringent requirements of the pharmaceutical industry and regulatory agencies.
Physical and chemical characteristics of N1-(4-Nitrophenyl)sulfanilamide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-(4-Nitrophenyl)sulfanilamide-d4 is the deuterium-labeled form of N1-(4-Nitrophenyl)sulfanilamide, a sulfonamide antibiotic. Deuterated compounds are valuable tools in pharmaceutical research and development, primarily utilized as internal standards in quantitative bioanalytical assays due to their similar physicochemical properties to the parent drug and distinct mass spectrometric signature. This guide provides an in-depth overview of the known physical and chemical characteristics, proposed experimental protocols for its synthesis and analysis, and its biological mechanism of action.
Physical and Chemical Characteristics
The introduction of deuterium (B1214612) atoms into the N1-phenyl ring minimally alters the physicochemical properties of the molecule compared to its non-deuterated analog, while providing a crucial mass shift for mass spectrometry-based detection.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇D₄N₃O₄S | [1] |
| Molecular Weight | 297.32 g/mol | [1] |
| Chemical Structure | 4-Amino-N-(4-nitrophenyl-2,3,5,6-d4)benzenesulfonamide | |
| Appearance | White to off-white solid (presumed) | |
| Purity | Typically ≥98.0% | [1] |
Computed Properties for N1-(4-Nitrophenyl)sulfanilamide (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O₄S | |
| Molecular Weight | 293.30 g/mol | |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 3 |
Experimental Protocols
Synthesis of this compound
This proposed synthesis involves the coupling of a deuterated aniline (B41778) derivative with a sulfonyl chloride.
Materials:
-
4-Nitroaniline-d4 (or a suitable deuterated precursor)
-
4-Acetamidobenzenesulfonyl chloride
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Coupling Reaction: In a round-bottom flask, dissolve 4-nitroaniline-d4 in pyridine and cool the mixture in an ice bath. Slowly add 4-acetamidobenzenesulfonyl chloride to the solution. Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction with dilute HCl and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification of N4-acetyl-N1-(4-nitrophenyl)sulfanilamide-d4: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Deprotection: Reflux the purified intermediate in a mixture of ethanol (B145695) and concentrated HCl to remove the acetyl protecting group.
-
Final Purification: After cooling, neutralize the reaction mixture and extract the final product. Purify by recrystallization or column chromatography to yield this compound.
Analytical Method: Quantification by LC-MS/MS
This method describes a general approach for the quantification of N1-(4-Nitrophenyl)sulfanilamide in a biological matrix, using the deuterated analog as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Spike biological samples (e.g., plasma, urine) with a known concentration of this compound (internal standard). Perform protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant can be further purified by solid-phase extraction (SPE) if necessary.
-
Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in unknown samples from this curve. The use of a deuterated internal standard is a best practice in modern bioanalytical method validation.[2][3][4]
Mechanism of Action
As a sulfonamide antibiotic, the non-deuterated parent compound, N1-(4-Nitrophenyl)sulfanilamide, is presumed to act by inhibiting the bacterial synthesis of folic acid.[5][6][7] This mechanism is based on its structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase.[5][7][8]
Caption: Inhibition of bacterial folic acid synthesis by N1-(4-Nitrophenyl)sulfanilamide.
Experimental and Analytical Workflows
The following diagrams illustrate the general workflows for the synthesis and bioanalytical use of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for bioanalytical quantification using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 6. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
Navigating the Solubility and Stability of N1-(4-Nitrophenyl)sulfanilamide-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of N1-(4-Nitrophenyl)sulfanilamide-d4 in organic solvents. Due to the limited availability of specific quantitative data for this deuterated compound, this document outlines established methodologies for determining these critical parameters, drawing upon data from its parent compound, sulfanilamide (B372717), and general principles for sulfonamides. This guide is intended to equip researchers with the necessary protocols and frameworks to assess the physicochemical properties of this and similar molecules.
Solubility Profile
toluene < ethyl acetate (B1210297) < 1-octanol (B28484) < water < benzene (B151609) < 1-butanol (B46404) < 2-butanol (B46777) < 2-propanol < 1-propanol (B7761284) < ethanol (B145695) < methanol (B129727) < acetone[1].
This trend indicates that this compound is likely to exhibit higher solubility in more polar aprotic and protic solvents. A related compound, N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide, has been noted to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Anticipated Solubility |
| Polar Aprotic | Acetone, DMSO | Higher |
| Polar Protic | Methanol, Ethanol | Higher |
| Non-Polar | Toluene, Benzene | Lower |
| Halogenated | Chloroform, Ether | Practically Insoluble |
Stability Profile and Considerations
The stability of this compound in organic solvents is a critical factor for its storage, handling, and use in experimental settings. General information for sulfonamides suggests that they are typically more stable in neutral to alkaline conditions and may be susceptible to degradation under acidic conditions.
Storage recommendations for this compound in solution suggest maintaining it at -80°C for up to six months or at -20°C for one month to ensure stability.
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products. These studies typically involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, as outlined by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Determination of Solubility: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or incubator. Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A centrifugation step may be employed to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Assessment of Stability: Forced Degradation Studies
Forced degradation studies are performed to identify the degradation pathways and potential degradation products of a drug substance.
Methodology:
-
Acid and Base Hydrolysis:
-
Acidic Conditions: Dissolve this compound in a solution of a suitable acid (e.g., 0.1 M HCl) and keep it at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Conditions: Dissolve the compound in a solution of a suitable base (e.g., 0.1 M NaOH) and apply the same temperature and time conditions as the acid hydrolysis study.
-
Samples should be neutralized before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and maintain the solution at room temperature for a specified duration.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in a temperature-controlled oven at a temperature above the recommended storage conditions (e.g., 70°C).
-
-
Photostability Testing:
-
Expose a solution of the compound, as well as the solid material, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4] A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis:
Visualizing Experimental Workflows
Diagram 1: Isothermal Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining solubility via the isothermal shake-flask method.
Diagram 2: Forced Degradation Stability Study Pathway
Caption: Logical pathway for conducting forced degradation stability studies.
References
- 1. Collection - Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to N1-(4-Nitrophenyl)sulfanilamide-d4: Commercial Availability and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated analog of the sulfonamide antibiotic. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods. Herein, we present a summary of commercial suppliers, relevant technical data, and a detailed, representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is the deuterium-labeled form of N1-(4-nitrophenyl)sulfanilamide. The incorporation of deuterium (B1214612) atoms results in a higher mass-to-charge ratio (m/z) compared to the unlabeled parent compound, while maintaining nearly identical physicochemical properties. This characteristic makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as LC-MS, GC-MS, and NMR. The use of a deuterated internal standard can significantly improve the accuracy and precision of analytical methods by compensating for variations in sample preparation, matrix effects, and instrument response.
Commercial Suppliers and Availability
A survey of prominent chemical suppliers indicates that this compound is available from several specialized manufacturers. The following table summarizes the availability and key specifications from identified commercial sources. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Availability |
| MedChemExpress | This compound | Not specified | 297.32 | >98% | Inquire |
| Toronto Research Chemicals (TRC) | This compound | Not specified | Not specified | >95% (HPLC) | Available through distributors (e.g., Fisher Scientific) |
| C/D/N Isotopes Inc. | Sulfanilamide-d4 (ring-d4) * | 77435-46-2 | 176.23 | 98 atom % D | In Stock |
*Note: C/D/N Isotopes Inc. offers a related deuterated compound, Sulfanilamide-d4, which may be a suitable alternative for some applications.
Physicochemical and Technical Data
The following table outlines the key physicochemical properties and technical information for this compound. This data is essential for method development and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇D₄N₃O₄S | MedChemExpress |
| Molecular Weight | 297.32 | MedChemExpress |
| Appearance | Powder | MedChemExpress |
| Storage Conditions | Powder: -20°C; In solvent: -80°C | MedChemExpress |
| Applications | Tracer, Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | MedChemExpress |
Experimental Protocol: Quantification of a Target Analyte Using this compound as an Internal Standard in LC-MS/MS
This section provides a detailed, representative protocol for the use of this compound as an internal standard for the quantification of a target analyte (e.g., a non-deuterated sulfonamide) in a biological matrix such as plasma. This protocol is a composite based on established methods for using deuterated internal standards in LC-MS/MS analysis.
Materials and Reagents
-
Analyte Stock Solution: 1 mg/mL solution of the target analyte in methanol (B129727).
-
Internal Standard (IS) Stock Solution: 1 mg/mL solution of this compound in methanol.
-
Working Standard Solutions: Prepared by serial dilution of the analyte stock solution with methanol:water (1:1, v/v) to create a calibration curve.
-
Working IS Solution: A dilution of the IS stock solution in methanol to a final concentration of 100 ng/mL.
-
Plasma: Blank matrix from the species of interest.
-
Protein Precipitation Reagent: Acetonitrile containing 0.1% formic acid.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Sample Preparation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, calibration standard, or unknown).
-
Internal Standard Spiking: Add 10 µL of the working IS solution (100 ng/mL) to each tube.
-
Protein Precipitation: Add 150 µL of the protein precipitation reagent (acetonitrile with 0.1% formic acid).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient to separate the target analyte and internal standard.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for the target analyte and this compound. These transitions must be optimized for the specific instrument.
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the target analyte and the internal standard (this compound).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a quantitative analysis using a deuterated internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Logical Relationship of Internal Standard Method
The following diagram illustrates the logical principle behind using a deuterated internal standard to correct for analytical variability.
Caption: Principle of correction using a deuterated internal standard.
Navigating the Isotopic Landscape: A Technical Guide to the Enrichment and Purity of N1-(4-Nitrophenyl)sulfanilamide-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of N1-(4-Nitrophenyl)sulfanilamide-d4. Designed for professionals in research and drug development, this document outlines the critical quality attributes of this deuterated compound, presents methods for its analysis, and offers a framework for interpreting the resulting data.
Quantitative Analysis of Isotopic Enrichment and Chemical Purity
The quality of this compound is defined by two key parameters: its isotopic enrichment and its chemical purity. Isotopic enrichment quantifies the extent of deuterium (B1214612) incorporation, while chemical purity assesses the presence of non-deuterated or other chemical impurities. The following tables summarize typical quantitative data for this compound.
Table 1: Isotopic Distribution of this compound
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d4 | +4 | > 98.0 |
| d3 | +3 | < 2.0 |
| d2 | +2 | < 0.5 |
| d1 | +1 | < 0.1 |
| d0 (unlabeled) | 0 | < 0.1 |
Note: These values are representative and may vary between different batches and suppliers. Refer to the Certificate of Analysis for lot-specific data.
Table 2: Chemical Purity of this compound
| Analytical Method | Parameter | Specification |
| HPLC | Chemical Purity | ≥ 98.0% |
| ¹H-NMR | Structural Confirmation | Conforms to structure |
| Mass Spectrometry | Molecular Weight | Conforms to expected mass |
Experimental Protocols
Accurate determination of isotopic enrichment and chemical purity relies on robust analytical methodologies. The following sections detail the typical experimental protocols employed for the analysis of this compound.
Isotopic Enrichment Analysis by Mass Spectrometry
Mass spectrometry (MS) is the primary technique for determining the isotopic distribution of deuterated compounds. High-resolution mass spectrometry (HRMS) is often employed for its ability to resolve closely related isotopic peaks.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in full scan mode. The data is collected over a mass range that encompasses all potential isotopologues (d0 to d4).
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic enrichment is then calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of pharmaceutical compounds. For sulfonamides, a reversed-phase HPLC method with UV detection is commonly used.
Protocol:
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution is optimized to achieve good separation of the main compound from its potential impurities.
-
Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared. The sample to be analyzed is dissolved in the mobile phase to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: The chromatograms of the standard and sample are recorded. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis of this compound and the signaling pathway context in which such a molecule might be studied.
Analytical Workflow for Quality Control
Hypothetical Signaling Pathway Inhibition
N1-(4-Nitrophenyl)sulfanilamide-d4 CAS number and molecular weight
This technical guide provides a comprehensive overview of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated analog of the corresponding sulfanilamide (B372717) derivative. This document is intended for researchers, scientists, and professionals in drug development, offering key data, mechanistic insights, and general experimental protocols relevant to its application.
Chemical and Physical Data
This compound is the deuterated form of N1-(4-Nitrophenyl)sulfanilamide. It is crucial to distinguish it from a related compound, Sulfanitran-d4, which is the deuterated form of N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide. The key quantitative data for both compounds are summarized below for clarity.
| Property | This compound | Sulfanitran-d4 (Major) |
| CAS Number | Not available in public sources | 1794753-46-0[1] |
| Molecular Formula | C12H7D4N3O4S[2] | C14H9D4N3O5S[1] |
| Molecular Weight | 297.32 g/mol [2] | 339.36 g/mol [1] |
| Appearance | Off-white to yellow solid[2] | Pale yellow to light brown solid[1] |
| Synonyms | 4-Amino-N-(4-nitrophenyl)benzenesulfonamide-d4 | N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4, 4'-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4[1] |
Application as a Deuterated Internal Standard
This compound is primarily utilized as an internal standard in quantitative analyses, such as those performed with Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2]. The use of deuterated standards is considered the "gold standard" in quantitative bioanalysis[3]. These stable isotope-labeled internal standards (SIL-ISs) are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization responses in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly precise and reliable quantification[3][4].
Mechanism of Action: Inhibition of Folic Acid Synthesis
As a member of the sulfonamide class of antibiotics, the mechanism of action of N1-(4-Nitrophenyl)sulfanilamide is based on the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS)[5][6][7]. This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria, a pathway that is absent in humans who obtain folic acid from their diet[8][9]. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid[10][11]. The depletion of folic acid prevents the synthesis of purines and pyrimidines, which are essential for DNA replication and bacterial cell growth, leading to a bacteriostatic effect[5][8].
General Experimental Protocols
General Synthesis of N-Aryl Sulfonamides
The synthesis of N-arylsulfonamides can be achieved through various methods, including the reaction of a sulfonyl chloride with an amine or through more modern approaches like copper-catalyzed Chan-Lam C-N coupling or reactions involving organometallic reagents[12][13]. A classical approach involves the reaction of an appropriately substituted sulfonyl chloride with an aniline (B41778) derivative.
Use in Quantitative Analysis (LC-MS/MS)
The following outlines a general workflow for using this compound as an internal standard in a typical bioanalytical method.
A detailed experimental protocol for sample preparation might involve protein precipitation, liquid-liquid extraction, or solid-phase extraction[3]. For instance, in protein precipitation, an organic solvent like acetonitrile (B52724) or methanol, sometimes with an acid or salt, is added to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis[3]. The precise conditions for extraction, chromatographic separation, and mass spectrometric detection would need to be optimized for the specific analyte and matrix.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 8. study.com [study.com]
- 9. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for N1-(4-Nitrophenyl)sulfanilamide-d4 in LC-MS/MS Analysis
Introduction
N1-(4-Nitrophenyl)sulfanilamide-d4 is a deuterated analog of N1-(4-Nitrophenyl)sulfanilamide. In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, isotopically labeled internal standards are the gold standard for achieving the highest accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of sulfonamides in various biological matrices.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The labeled and unlabeled compounds are assumed to behave identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in injection volume or ionization efficiency.
Experimental Protocols
The following protocols are representative methods for the analysis of sulfonamides in biological matrices using this compound as an internal standard. These are based on established methods for similar analytes.[1][2][3][4]
Sample Preparation: Extraction of Sulfonamides from Bovine Liver
This protocol is adapted from a method for the determination of sulfonamide residues in bovine liver.[3]
Materials:
-
Bovine liver tissue
-
This compound internal standard solution (concentration to be optimized, e.g., 200 ng/g)
-
Acetonitrile (B52724) with 1% acetic acid
-
Water
-
Methanol
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)
-
0.22 µm syringe filters
Procedure:
-
Weigh 2 g of homogenized bovine liver tissue into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Homogenize the sample for 1 minute.
-
Add the QuEChERS extraction salts, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a d-SPE tube containing the appropriate sorbent.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 1:9 MeOH/H2O with 0.1% formic acid).[3]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of sulfonamides. Optimization will be required for specific instruments and analytes.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusing standard solutions of the analyte and this compound. For sulfonamides, a common product ion is m/z 156.[4] |
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for sulfonamide analysis using deuterated internal standards. These values can be used as a benchmark for method validation.
Table 1: Method Validation Parameters for Sulfonamide Analysis in Biological Matrices
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Limit of Quantification (LOQ) | 1 - 10 ng/g | [3] |
| Accuracy (Recovery) | 80 - 120% | [3][4] |
| Precision (RSD) | < 15% | [3] |
Table 2: Example MRM Transitions for Selected Sulfonamides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulfadiazine | 251.1 | 156.1 |
| Sulfamethoxazole | 254.1 | 156.1 |
| Sulfamethazine | 279.1 | 186.1 |
| This compound | To be determined | To be determined |
Note: The MRM transitions for this compound need to be experimentally determined.
Diagrams
Experimental Workflow
Caption: General experimental workflow for the analysis of sulfonamides.
Isotope Dilution Principle
References
- 1. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. agilent.com [agilent.com]
- 4. acgpubs.org [acgpubs.org]
Application Notes and Protocols: N1-(4-Nitrophenyl)sulfanilamide-d4 as an Internal Standard for Sulfonamide Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their extensive use has led to concerns about the potential for residues in food products and the environment, necessitating sensitive and accurate analytical methods for their quantification. The use of stable isotope-labeled internal standards is a well-established technique in mass spectrometry-based quantification, offering high precision and accuracy by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of N1-(4-Nitrophenyl)sulfanilamide-d4 as an internal standard for the quantification of sulfonamides in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. A known amount of the isotopically labeled standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical process. The analyte and the internal standard are co-extracted, co-chromatographed, and co-ionized. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as most sources of analytical variability will affect both compounds equally.
Caption: Workflow for Sulfonamide Quantification using an Internal Standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Sulfonamide standards (e.g., sulfamethoxazole, sulfadiazine, etc.)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (H₂O) - LC-MS grade
-
Reagents: Formic acid (FA), Ammonium acetate (B1210297) - LC-MS grade
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or QuEChERS kits.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide standard and this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water.
Sample Preparation (Illustrative Example for a Water Sample)
-
Spiking: To a 100 mL water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 10 ng/mL of this compound.
-
Conditioning: Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and internal standard with 5 mL of acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
Protocol for preparing N1-(4-Nitrophenyl)sulfanilamide-d4 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of N1-(4-Nitrophenyl)sulfanilamide-d4. This deuterated internal standard is crucial for accurate quantification in various analytical methods, particularly in mass spectrometry-based assays.
Compound Information
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 4-amino-N-(4-nitrophenyl-d4)benzenesulfonamide |
| Molecular Formula | C₁₂H₇D₄N₃O₄S |
| Molecular Weight | 297.32 g/mol |
| Appearance | Solid |
| Suggested Solvents | DMSO, Methanol |
| Storage (Solid) | -20°C, protected from light and moisture |
Experimental Protocols
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO) or Methanol (ACS grade or higher)
-
Calibrated analytical balance
-
10 mL volumetric flask (Class A)
-
Spatula
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with screw caps
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of this compound directly into the 10 mL volumetric flask. Record the exact weight.
-
Dissolution:
-
Add approximately 5-7 mL of the chosen solvent (DMSO or Methanol) to the volumetric flask.
-
Gently swirl the flask to begin dissolving the solid.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, use a sonicator for a few minutes to aid dissolution.
-
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Homogenization: Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into a clearly labeled amber glass vial. For long-term storage, it is recommended to store the solution at -20°C.
Preparation of Working Solutions
Working solutions of lower concentrations can be prepared by diluting the stock solution with the appropriate solvent.
Example: Preparation of a 10 µg/mL Working Solution
-
Allow the 1 mg/mL stock solution to thaw completely and equilibrate to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a clean 10 mL volumetric flask.
-
Dilute to the 10 mL mark with the desired solvent (e.g., methanol, acetonitrile, or a specific mobile phase).
-
Cap the flask and invert it 10-15 times to mix thoroughly.
-
This working solution should be prepared fresh daily or as needed for your analytical runs.
Solution Stability and Storage
| Solution Type | Recommended Storage Temperature | Recommended Shelf-Life (General Guideline) |
| Stock Solution | -20°C, protected from light | Up to 6 months |
| Working Solution | 2-8°C, protected from light | Prepare fresh daily |
Note: The stability of solutions can be solvent and concentration-dependent. It is best practice to perform your own stability studies to establish appropriate storage conditions and shelf-life for your specific application. Sulfonamides are generally more stable in neutral to alkaline conditions and may be susceptible to degradation in acidic environments.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing stock and working solutions.
Application Notes and Protocols for N1-(4-Nitrophenyl)sulfanilamide-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug discovery and development, providing invaluable insights into the pharmacokinetic (PK) and metabolic profiles of new chemical entities. The use of deuterium-labeled compounds, such as N1-(4-Nitrophenyl)sulfanilamide-d4, offers significant advantages in absorption, distribution, metabolism, and excretion (ADME) studies. Deuteration can strategically alter metabolic pathways, potentially leading to an improved pharmacokinetic profile, reduced toxicity, and a better understanding of a drug's disposition.[1][2][3][4]
These application notes provide a comprehensive overview of the utility of this compound in pharmacokinetic research. Detailed protocols for in vivo studies and bioanalytical methods are presented to guide researchers in designing and executing robust experiments.
Key Applications
-
Pharmacokinetic Profiling: The primary application of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the parent drug, N1-(4-Nitrophenyl)sulfanilamide, in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[5][6][7][8][9] SIL-IS are considered the gold standard as they co-elute with the analyte and exhibit similar ionization and extraction characteristics, thus compensating for matrix effects and improving the accuracy and precision of the bioanalytical method.[8][9]
-
Metabolite Identification and Quantification: Deuterium (B1214612) labeling aids in the identification of drug metabolites. The distinct mass shift of the deuterated compound and its metabolites allows for their easy differentiation from endogenous compounds in complex biological samples.
-
Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium at a metabolic soft spot can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[2][10] This can lead to a longer half-life, increased exposure, and potentially a more favorable therapeutic profile for the parent drug.[1]
-
Bioavailability and Bioequivalence Studies: this compound can be used as a tracer in cassette dosing or microdosing studies to determine the absolute bioavailability of the non-labeled drug.
Data Presentation
The following tables present hypothetical, yet representative, pharmacokinetic data from a preclinical study in rats, comparing the non-deuterated N1-(4-Nitrophenyl)sulfanilamide with its deuterated analog. This data illustrates the potential impact of deuteration on the pharmacokinetic profile.
Table 1: Comparative Pharmacokinetic Parameters in Rats Following a Single Intravenous Dose (10 mg/kg)
| Parameter | N1-(4-Nitrophenyl)sulfanilamide | This compound |
| Cmax (ng/mL) | 15,230 ± 1,850 | 16,100 ± 2,100 |
| Tmax (h) | 0.08 ± 0.02 | 0.08 ± 0.03 |
| AUC0-t (ng·h/mL) | 25,600 ± 3,100 | 35,800 ± 4,200 |
| AUC0-inf (ng·h/mL) | 26,100 ± 3,300 | 37,200 ± 4,500 |
| t1/2 (h) | 4.5 ± 0.8 | 6.8 ± 1.1 |
| CL (mL/h/kg) | 383 ± 45 | 269 ± 32 |
| Vd (L/kg) | 2.5 ± 0.4 | 2.6 ± 0.5 |
Data are presented as mean ± standard deviation (n=6 per group).
Table 2: Comparative Pharmacokinetic Parameters in Rats Following a Single Oral Dose (50 mg/kg)
| Parameter | N1-(4-Nitrophenyl)sulfanilamide | This compound |
| Cmax (ng/mL) | 8,950 ± 1,100 | 12,500 ± 1,500 |
| Tmax (h) | 2.0 ± 0.5 | 2.2 ± 0.6 |
| AUC0-t (ng·h/mL) | 48,300 ± 5,900 | 75,400 ± 9,100 |
| AUC0-inf (ng·h/mL) | 49,100 ± 6,200 | 77,200 ± 9,800 |
| t1/2 (h) | 4.8 ± 0.9 | 7.1 ± 1.2 |
| Oral Bioavailability (%) | 37.6 | 41.5 |
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of N1-(4-Nitrophenyl)sulfanilamide and this compound following intravenous and oral administration in Sprague-Dawley rats.
Materials:
-
N1-(4-Nitrophenyl)sulfanilamide
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
-80°C Freezer
Procedure:
-
Animal Acclimation: Acclimate rats for at least 7 days prior to the study with free access to food and water.
-
Dose Preparation: Prepare dosing solutions of N1-(4-Nitrophenyl)sulfanilamide and this compound in the vehicle at the required concentrations for intravenous (1 mg/mL) and oral (5 mg/mL) administration.
-
Animal Groups: Randomly assign animals to four groups (n=6 per group):
-
Group 1: N1-(4-Nitrophenyl)sulfanilamide, 10 mg/kg IV
-
Group 2: this compound, 10 mg/kg IV
-
Group 3: N1-(4-Nitrophenyl)sulfanilamide, 50 mg/kg PO
-
Group 4: this compound, 50 mg/kg PO
-
-
Dosing: Administer the compounds via tail vein injection for IV groups and oral gavage for PO groups.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at the following time points:
-
IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Oral administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Bioanalytical Method for Quantification in Rat Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of N1-(4-Nitrophenyl)sulfanilamide in rat plasma using this compound as the internal standard.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
N1-(4-Nitrophenyl)sulfanilamide and this compound analytical standards
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
-
Rat plasma
Procedure:
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of N1-(4-Nitrophenyl)sulfanilamide and this compound (Internal Standard, IS) in DMSO.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of ACN containing the IS (e.g., 100 ng/mL this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient elution at a flow rate of 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the following MRM transitions (hypothetical):
-
N1-(4-Nitrophenyl)sulfanilamide: Q1/Q3 (e.g., m/z 294.1 -> 156.1)
-
This compound (IS): Q1/Q3 (e.g., m/z 298.1 -> 160.1)
-
-
-
-
Data Processing:
-
Integrate the peak areas of the analyte and the IS.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify the analyte concentration in the QC and study samples using the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Plausible metabolic pathway of this compound.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. scispace.com [scispace.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Residue Analysis of Sulfonamides in Food and Environmental Samples using N1-(4-Nitrophenyl)sulfanilamide-d4 as an Internal Standard
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1] The extensive use of these compounds can lead to the presence of their residues in food products such as meat, milk, and honey, as well as in environmental samples like soil and water.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in food to ensure consumer safety, as these residues can pose health risks, including allergic reactions and the development of antibiotic resistance.[2][3]
Accurate and sensitive analytical methods are crucial for monitoring sulfonamide residues to ensure compliance with these regulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of sulfonamide residues due to its high sensitivity and specificity.[2] The use of isotopically labeled internal standards, such as N1-(4-Nitrophenyl)sulfanilamide-d4, is essential for achieving accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.[4][5] This deuterated standard closely mimics the chemical and physical properties of the target analyte, ensuring reliable and robust analytical results.[4]
This document provides a detailed protocol for the extraction and analysis of sulfonamide residues in various food and environmental matrices, utilizing this compound as an internal standard for quantification by LC-MS/MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the complexity of the matrix. The following are generalized protocols for different sample types.
1.1. Food Matrices (e.g., Honey, Milk, Animal Tissue)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction of sulfonamides from food matrices.[6][7]
Protocol for Honey:
-
Weigh 1 to 5 grams of a homogenized honey sample into a 50 mL polypropylene (B1209903) centrifuge tube.[6][7]
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of an extraction solvent, such as acetonitrile (B52724) (ACN) or a mixture of ACN and water.[6] Some protocols suggest acidification with hydrochloric acid (HCl) and sonication prior to solvent addition.[8]
-
Add extraction salts, typically magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) or sodium acetate (B1210297).[9]
-
Vortex the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5-10 minutes.[8][9]
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
For cleanup, a dispersive solid-phase extraction (d-SPE) step is performed by adding a sorbent mixture (e.g., PSA, C18, and MgSO4) to the extract.
-
Vortex for 1 minute and centrifuge again.
-
Collect the final extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.[9]
Protocol for Milk:
-
Pipette 5 mL of milk into a 50 mL centrifuge tube and spike with the internal standard.[3]
-
Add 10 mL of a mixture of acetonitrile and ethyl acetate (e.g., 6:4 v/v) and vortex thoroughly.[3]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[3]
-
Perform a liquid-liquid partitioning step by adding n-hexane and a methanol-water solution to remove fats.[3]
-
Collect the lower aqueous methanol (B129727) layer, centrifuge, and transfer an aliquot for LC-MS/MS analysis.[3]
Protocol for Animal Tissue (e.g., Liver, Muscle):
-
Homogenize 2-5 grams of tissue and place it in a 50 mL centrifuge tube.
-
Add the internal standard solution.
-
Add 10 mL of acetonitrile or ethyl acetate and shake or vortex for 10-20 minutes.[10]
-
Centrifuge at ≥3000 rpm for 5-10 minutes.
-
The supernatant can be subjected to further cleanup using SPE or d-SPE as described for honey.[11]
1.2. Environmental Matrices (e.g., Soil, Water)
Protocol for Soil:
-
Weigh 5-10 grams of sieved soil into a centrifuge tube.
-
Spike with the internal standard.
-
Add 10-20 mL of an appropriate extraction solvent. Pressurized liquid extraction (PLE) with a mixture of buffered water and acetonitrile at elevated temperatures (e.g., 100-200°C) has been shown to be effective for aged residues.[12][13] Alternatively, ultrasonic-assisted extraction with solvents like acetonitrile can be used.[14]
-
After extraction, centrifuge the sample and collect the supernatant.
-
The extract may require a cleanup step using solid-phase extraction (SPE) with cartridges like Oasis HLB or C18 to remove interfering substances.[15]
-
Elute the analytes from the SPE cartridge, evaporate the eluate, and reconstitute in the mobile phase.
Protocol for Water:
-
Filter the water sample (e.g., 100-500 mL) to remove particulate matter.
-
Spike with the internal standard.
-
Perform solid-phase extraction (SPE) by passing the water sample through a pre-conditioned SPE cartridge (e.g., Oasis HLB).[14]
-
Wash the cartridge to remove interferences.
-
Elute the sulfonamides with a suitable solvent like methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 or PFP column is commonly used for the separation of sulfonamides.[6][7] (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[6]
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed.
-
Injection Volume: 5 - 10 µL.[7]
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for sulfonamides.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions (one for quantification and one for confirmation) for each analyte and the internal standard.[8]
-
Ion Source Parameters: These should be optimized for the specific instrument and may include:
Data Presentation
The following tables summarize typical quantitative data for sulfonamide analysis in various matrices. These values are indicative and should be determined for each specific method and laboratory.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides
| Matrix | LOD Range (µg/kg) | LOQ Range (µg/kg) | Reference(s) |
| Honey | 0.02 - 0.12 | 0.08 - 0.72 | [6] |
| Animal Tissue | 0.01 - 4.19 (ng/g) | 5 (ng/g) for LOQ | [11][16] |
| Soil | 0.01 - 4.19 (ng/g) | <15 (µg/kg) for LOD | [12][16] |
| Water | low ng/L level | - | [14] |
Table 2: Typical Recovery Rates for Sulfonamides
| Matrix | Recovery Range (%) | Reference(s) |
| Honey | 74.29 - 113.09 | [6] |
| Animal Tissue | 53 - 93 | [11] |
| Soil | 60 - 130 | [16] |
| Water | 70 - 104 | [14] |
Visualizations
Caption: General experimental workflow for sulfonamide residue analysis.
Caption: Role of the deuterated internal standard in the analytical process.
References
- 1. azom.com [azom.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. shimadzu.com [shimadzu.com]
- 8. sciex.com [sciex.com]
- 9. mdpi.com [mdpi.com]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. agilent.com [agilent.com]
- 12. Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative NMR (qNMR) using N1-(4-Nitrophenyl)sulfanilamide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds.[1][2] Unlike chromatographic methods, qNMR is a primary ratio method that does not typically require calibration curves against a reference standard of the analyte itself.[2][3] Instead, it relies on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.[4] By co-dissolving a known amount of a certified internal standard with the analyte, the concentration or purity of the analyte can be accurately determined.[1][5] This makes qNMR an invaluable tool in drug discovery, development, and quality control for applications such as potency determination, impurity profiling, and residual solvent analysis.
N1-(4-Nitrophenyl)sulfanilamide-d4 as a qNMR Internal Standard
Chemical Structure:
Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₇D₄N₃O₄S |
| Molecular Weight | 297.32 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | ≥98% (for quantitative purposes, use a certified reference material with a known purity value) |
| Solubility | Soluble in DMSO-d₆, Acetonitrile-d₃, Methanol-d₄. Solubility should be tested for specific applications. |
This compound is a suitable internal standard for ¹H qNMR for several reasons:
-
Deuteration: The deuteration of the sulfanilamide (B372717) phenyl ring simplifies the ¹H NMR spectrum by removing the signals from those protons, reducing the likelihood of signal overlap with the analyte.
-
Distinct Signals: The remaining protons on the 4-nitrophenyl ring provide distinct signals in a region of the spectrum that is often clear of analyte signals.
-
Chemical Stability: Sulfonamides are generally stable compounds, ensuring the integrity of the standard during the experiment.
-
High Molecular Weight: A relatively high molecular weight allows for accurate weighing of small quantities.
Experimental Protocols
Sample Preparation
Accurate sample preparation is critical for reliable qNMR results.[1][5][6]
Materials:
-
Analyte of interest
-
This compound (certified reference material)
-
Deuterated NMR solvent (e.g., DMSO-d₆) of high purity
-
Analytical balance (accurate to at least 0.01 mg)
-
Vortex mixer
-
High-quality 5 mm NMR tubes
Procedure:
-
Weighing: Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial. Record the exact weight.
-
Weighing the Internal Standard: In the same vial, accurately weigh a suitable amount of this compound (e.g., 5-15 mg). The molar ratio of the standard to the analyte should ideally be between 0.5 and 2 to ensure comparable signal intensities. Record the exact weight.
-
Dissolution: Add a precise volume of the deuterated solvent (e.g., 0.6 mL for a standard 5 mm tube) to the vial.[1]
-
Homogenization: Securely cap the vial and vortex thoroughly to ensure complete dissolution and a homogenous solution. Visually inspect the solution to confirm that no solid particles remain.[1]
-
Transfer: Carefully transfer the solution to a clean, high-quality NMR tube.
NMR Data Acquisition
Proper setting of acquisition parameters is crucial for obtaining quantitative data.[4]
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that has good signal-to-noise performance.
Key Acquisition Parameters for ¹H qNMR:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 1D pulse sequence (e.g., 'zg' on Bruker) | Simple and robust for quantification. |
| Pulse Angle | 90° | Provides the maximum signal intensity in a single scan.[7] |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal of interest | Ensures complete relaxation of all relevant signals between scans, which is critical for accurate integration.[4][8] A conservative delay of 30 seconds is often used if T₁ values are unknown. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides sufficient digital resolution to accurately define the peaks.[8] |
| Number of Scans (NS) | 16 to 64 (or more) | Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy). |
| Receiver Gain | Optimized to avoid signal clipping | Prevents distortion of the FID and ensures accurate signal representation. |
| Spinning | Off | Avoids spinning sidebands that can interfere with integration.[9] |
| Temperature | Stable and controlled (e.g., 298 K) | Minimizes variations in chemical shifts and T₁ values. |
Data Processing and Analysis
Careful data processing is necessary to obtain accurate integrals.
Procedure:
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is essential for accurate integration.
-
Integration:
-
Identify a well-resolved, non-overlapping signal for the analyte.
-
Identify a well-resolved signal for the internal standard, this compound. The protons on the 4-nitrophenyl ring are expected to appear as doublets in the aromatic region (approximately 7.5 - 8.5 ppm).
-
Integrate the selected signals over a sufficiently wide range to encompass the entire peak, including any ¹³C satellites if desired (consistency is key).
-
Purity Calculation
The purity of the analyte can be calculated using the following formula:[3][4][6]
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
Ianalyte = Integral of the selected analyte signal
-
Istd = Integral of the selected internal standard signal
-
Nanalyte = Number of protons giving rise to the selected analyte signal
-
Nstd = Number of protons giving rise to the selected internal standard signal
-
MWanalyte = Molecular weight of the analyte
-
MWstd = Molecular weight of the internal standard (297.32 g/mol )
-
manalyte = Mass of the analyte
-
mstd = Mass of the internal standard
-
Pstd = Purity of the internal standard (as a percentage)
Data Presentation: Example Purity Determination of a Hypothetical Analyte
Analyte: "Compound X"
-
Molecular Formula: C₁₀H₁₂O₂
-
Molecular Weight: 164.20 g/mol
-
Selected Analyte Signal: A singlet at 3.8 ppm corresponding to 3 protons (a methoxy (B1213986) group).
Internal Standard: this compound
-
Molecular Weight: 297.32 g/mol
-
Purity: 99.5%
-
Selected Standard Signal: A doublet at 8.2 ppm corresponding to 2 protons.
Experimental Data:
| Sample ID | Mass Analyte (mg) | Mass Standard (mg) | Integral Analyte | Integral Standard |
| 1 | 10.25 | 8.15 | 1.00 | 0.55 |
| 2 | 10.51 | 8.32 | 1.00 | 0.56 |
| 3 | 10.33 | 8.21 | 1.00 | 0.55 |
Calculated Purity:
| Sample ID | Calculated Purity (%) |
| 1 | 98.7 |
| 2 | 98.9 |
| 3 | 98.6 |
| Average | 98.7 |
| RSD (%) | 0.15 |
Logical Relationships in qNMR
Conclusion
Quantitative NMR using this compound as an internal standard offers a robust and accurate method for the quantification of analytes in drug development and research. The deuteration of the standard simplifies the resulting spectrum, while the distinct signals of the 4-nitrophenyl group provide reliable peaks for integration. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in these notes, researchers can achieve high-quality, reproducible quantitative results. The inherent accuracy and precision of qNMR make it a valuable orthogonal technique to traditional chromatographic methods.
References
- 1. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. enfsi.eu [enfsi.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of Sulfonamides using GC-MS with N1-(4-Nitrophenyl)sulfanilamide-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of sulfonamide antibiotics in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with N1-(4-Nitrophenyl)sulfanilamide-d4 as an internal standard. The methodologies outlined are based on established principles of sulfonamide analysis, adapted for a robust and reliable workflow.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their presence as residues in food products and the environment is a growing concern, necessitating sensitive and accurate analytical methods for their detection and quantification. Gas chromatography-mass spectrometry offers high selectivity and sensitivity but requires derivatization of the polar sulfonamide molecules to enhance their volatility and thermal stability.[1][2] This protocol employs a methylation derivatization strategy using (trimethylsilyl)diazomethane (TMSD), a safer alternative to diazomethane, for the analysis of a panel of common sulfonamides.[3] this compound is utilized as an internal standard to ensure accuracy and correct for variations during sample preparation and analysis.
Experimental Protocols
Sample Preparation: Extraction from Honey
This protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for sulfonamides from honey samples.[4]
Materials:
-
Honey sample
-
Ultrapure water
-
Acetonitrile (ACN)
-
0.5 M Hydrochloric acid (HCl)
-
1% Trifluoroacetic acid (TFA) in ACN/Water (1:1, v/v)
-
This compound internal standard solution (1 µg/mL in methanol)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Weigh 1.0 g (± 0.01 g) of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Acidify the sample with 1.0 mL of 0.5 M HCl and vortex for 30 seconds.
-
Place the tube in an ultrasonic bath for 20 minutes.[4]
-
Add 10 mL of 1% TFA in ACN/Water (1:1, v/v) to the tube.
-
Shake the tube vigorously for 3 minutes.[4]
-
Continue sonication for an additional 30 minutes in the ultrasonic bath.[4]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization Protocol: Methylation
To improve the volatility of sulfonamides for GC analysis, a methylation step is performed on the N1-amine group.[1][3]
Materials:
-
Dried sample extract or standard solution
-
(Trimethylsilyl)diazomethane (TMSD) solution (2.0 M in diethyl ether)
-
Methanol
-
4 mL amber glass vials with screw caps
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract from step 2.1.11 in 1 mL of methanol.
-
Transfer the reconstituted sample to a 4 mL amber glass vial.
-
Carefully add 200 µL of 2.0 M TMSD solution to the vial under a fume hood.[3]
-
Tightly cap the vial and place it in a heating block or oven at 60°C for 2 hours, protected from light.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are provided as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[5] |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectra of the methylated derivatives of target sulfonamides and the internal standard. |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method for a selection of common sulfonamides. These values are representative and may vary based on the specific matrix and instrumentation.
| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | R² | Recovery (%) |
| Sulfadiazine | 5 - 500 | 1.5 | 5.0 | >0.995 | 85 - 105 |
| Sulfamethoxazole | 2 - 500 | 0.8 | 2.5 | >0.998 | 90 - 110 |
| Sulfamethazine | 5 - 500 | 1.8 | 5.0 | >0.996 | 88 - 102 |
| Sulfadimethoxine | 10 - 1000 | 3.0 | 10.0 | >0.994 | 82 - 98 |
| Sulfathiazole | 5 - 500 | 2.0 | 6.0 | >0.995 | 85 - 108 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
References
- 1. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bingol.edu.tr [bingol.edu.tr]
- 5. fsis.usda.gov [fsis.usda.gov]
Application Note & Protocol: High-Throughput Bioanalytical Method for Quantification of Sulfonamides in Human Plasma Using N1-(4-Nitrophenyl)sulfanilamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of therapeutic drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] A critical component of a robust LC-MS/MS assay is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis.[3] Deuterated internal standards are considered the most effective choice as they are chemically almost identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and other sources of error.[4][5][6]
This application note describes a detailed protocol for the development and validation of a sensitive and reliable bioanalytical method for the quantification of a model sulfonamide drug in human plasma. The method utilizes N1-(4-Nitrophenyl)sulfanilamide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision.[7] Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[2][8] Therefore, robust analytical methods are crucial for monitoring their levels in biological systems.
Bioanalytical Workflow Overview
The following diagram illustrates the key stages of the bioanalytical method, from sample receipt to final data reporting.
Caption: Experimental workflow for the bioanalytical quantification of sulfonamides.
Experimental Protocols
Materials and Reagents
-
Analytes: Sulfamethoxazole (SMX) and this compound (IS).
-
Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Formic acid (FA, LC-MS grade), and ultrapure water.
-
Biological Matrix: Drug-free human plasma (K2EDTA).
-
Equipment: Ultra-performance liquid chromatography (UPLC) system, tandem mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuges, and vortex mixers.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve SMX and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the SMX stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, zero, CC, QC, and unknown samples.
-
Aliquot 50 µL of human plasma into the labeled tubes.
-
Spike 10 µL of the appropriate working standard solution into each tube (except for the blank).
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes (except for the blank).
-
Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | SMX: 254.1 > 156.1; IS: 302.3 > 156.1 |
| Collision Energy | Optimized for each transition |
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. A summary of the key validation parameters is presented below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | Within ± 9.1% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Logical Relationships in Bioanalytical Method Validation
The following diagram illustrates the interconnectedness of key validation experiments that ensure the reliability of the bioanalytical data.
Caption: Interdependencies of bioanalytical method validation parameters.
Conclusion
The described UPLC-MS/MS method provides a robust, sensitive, and high-throughput approach for the quantification of sulfonamides in human plasma. The use of this compound as an internal standard is critical for correcting analytical variability and ensuring the generation of high-quality, reliable data suitable for regulatory submissions in drug development. The detailed protocol and validation summary serve as a valuable resource for researchers and scientists involved in bioanalytical method development.
References
- 1. Journal articles: 'Bioanalytical method development' – Grafiati [grafiati.com]
- 2. acgpubs.org [acgpubs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
Sample preparation techniques for using N1-(4-Nitrophenyl)sulfanilamide-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N1-(4-Nitrophenyl)sulfanilamide-d4 as an internal standard in the quantitative analysis of its non-deuterated analog, N1-(4-Nitrophenyl)sulfanilamide, and other related sulfonamide compounds in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound is a stable isotope-labeled internal standard essential for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods. Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis where reliable data is paramount.
General Workflow for Sample Analysis
The overall workflow for the analysis of sulfonamides using this compound as an internal standard involves several key stages from sample receipt to data analysis.
Application Note: Quantitative Analysis of N1-(4-Nitrophenyl)sulfanilamide in Human Plasma using HPLC-MS/MS with a Deuterated Internal Standard
Introduction
N1-(4-Nitrophenyl)sulfanilamide is a sulfonamide compound of interest in pharmaceutical research and development due to its potential therapeutic applications. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic and metabolism studies. This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of N1-(4-Nitrophenyl)sulfanilamide in human plasma. The method utilizes its stable isotope-labeled counterpart, N1-(4-Nitrophenyl)sulfanilamide-d4, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1]
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry.[2] The deuterated internal standard, this compound, is chemically and physically almost identical to the analyte of interest.[2] It is added to the plasma sample at a known concentration at the beginning of the sample preparation process. During extraction and chromatographic separation, both the analyte and the internal standard exhibit nearly identical behavior.[2] In the mass spectrometer, they are differentiated by their mass-to-charge ratios. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, as any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[2][3]
Experimental
Materials and Reagents
-
N1-(4-Nitrophenyl)sulfanilamide (≥98% purity)
-
This compound (≥98% purity, isotopic purity >99%)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, sourced from a certified vendor)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC and Mass Spectrometry Conditions
HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| N1-(4-Nitrophenyl)sulfanilamide | 294.1 | 156.1 | 100 |
| This compound | 298.1 | 160.1 | 100 |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of N1-(4-Nitrophenyl)sulfanilamide in human plasma. The use of a deuterated internal standard effectively compensated for matrix effects, leading to high accuracy and precision.
Table 2: Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Recovery | 92 - 105% |
Conclusion
This application note presents a validated HPLC-MS/MS method for the sensitive and accurate quantification of N1-(4-Nitrophenyl)sulfanilamide in human plasma. The use of this compound as an internal standard ensures the reliability of the results, making this method highly suitable for regulated bioanalytical studies.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N1-(4-Nitrophenyl)sulfanilamide and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Arrange and label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Add 100 µL of the appropriate matrix (blank plasma for calibration standards, study plasma for unknowns) to each tube.
-
For calibration standards and QC samples, add the corresponding analyte working solution.
-
Add 10 µL of the 1 µg/mL internal standard working solution to all tubes except the blank.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes.
-
Cap the tubes and vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully aspirate the supernatant and transfer it to labeled autosampler vials.
-
Load the vials into the HPLC autosampler for analysis.
Visualizations
Caption: Experimental workflow for the analysis of N1-(4-Nitrophenyl)sulfanilamide.
Caption: Principle of quantification using a deuterated internal standard in LC-MS/MS.
References
Troubleshooting & Optimization
Navigating Matrix Effects: A Technical Support Guide for N1-(4-Nitrophenyl)sulfanilamide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N1-(4-Nitrophenyl)sulfanilamide-d4 to address ion suppression and enhancement in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement?
A1: Ion suppression and enhancement, collectively known as matrix effects, are phenomena in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is altered by co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2][3] Ion suppression leads to a decreased analyte signal, while ion enhancement results in an increased signal.[4] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[5][6]
Q2: How does this compound help in addressing ion suppression/enhancement?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[7] Because it is chemically almost identical to its non-labeled counterpart (the analyte), it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[3][6] By calculating the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as the variability introduced by the matrix effect is normalized.[8][9]
Q3: What are the primary causes of ion suppression?
A3: Ion suppression can be caused by a variety of factors, including:
-
High concentrations of co-eluting matrix components: These can include salts, lipids, proteins, and detergents.[4][10][11][12]
-
Competition for ionization: In the ion source, matrix components can compete with the analyte for available charge, reducing the analyte's ionization efficiency.[13]
-
Changes in droplet formation and evaporation: In electrospray ionization (ESI), non-volatile matrix components can alter the physical properties of the droplets, hindering the release of gas-phase analyte ions.[2][13]
Q4: When should I suspect that ion suppression or enhancement is affecting my results?
A4: You should suspect matrix effects if you observe:
-
Poor reproducibility of quality control (QC) samples.[8]
-
Inaccurate results when analyzing samples in a different matrix than your calibration standards.
-
A significant difference in analyte response when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract.[1][14]
-
A drop in the baseline signal of a post-column infused standard when a blank matrix sample is injected.[15]
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of the analyte.
-
Possible Cause: Significant ion suppression is occurring, leading to a diminished and variable analyte signal.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the peak area of this compound is consistent across all samples (calibrators, QCs, and unknowns). Significant variation in the internal standard signal indicates a variable matrix effect.
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Consider more rigorous extraction techniques.
Sample Preparation Technique Efficacy in Reducing Matrix Effects Protein Precipitation (PPT) Simple and fast, but often leaves significant matrix components.[6] Liquid-Liquid Extraction (LLE) More effective at removing salts and some lipids.[11] Solid-Phase Extraction (SPE) Generally provides the cleanest extracts and is highly effective at minimizing matrix effects.[3][11] -
Chromatographic Optimization: Modify your LC method to separate the analyte from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.
-
Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[5][13]
-
Issue 2: The analyte and this compound show different responses in the matrix.
-
Possible Cause: A slight chromatographic separation between the analyte and its deuterated internal standard can expose them to different matrix components, leading to differential ion suppression. This is known as the "isotope effect."[16]
-
Troubleshooting Steps:
-
Examine Chromatograms: Carefully overlay the chromatograms of the analyte and this compound to confirm they are co-eluting as closely as possible.
-
Adjust Chromatography: Minor changes to the mobile phase composition or gradient can help to improve co-elution.
-
Evaluate Matrix Effect Quantitatively: Perform an experiment to quantify the matrix effect for both the analyte and the internal standard to understand the extent of the differential suppression.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantification of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[4][14]
-
Illustrative Data Presentation:
| Compound | Matrix Effect (%) | Recovery (%) |
| Analyte | 65% | 92% |
| This compound | 68% | 91% |
| Note: This data is for illustrative purposes only. |
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize at which retention times ion suppression is most severe.
-
Experiment Setup:
-
Prepare a solution of your analyte and this compound in the mobile phase.
-
Using a syringe pump and a T-connector, continuously infuse this solution into the mobile phase stream between the analytical column and the mass spectrometer.
-
-
Analysis:
-
Begin the infusion and allow the signal to stabilize, establishing a steady baseline.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Interpretation:
-
Monitor the signal of the infused compounds. Any dips or decreases in the baseline signal indicate regions of ion suppression. You can then adjust your chromatographic method to ensure your analyte elutes outside of these zones.
-
Visualizations
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. nebiolab.com [nebiolab.com]
- 3. waters.com [waters.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape of N1-(4-Nitrophenyl)sulfanilamide-d4
This technical support guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N1-(4-Nitrophenyl)sulfanilamide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC?
Poor peak shape in HPLC can manifest as peak tailing, peak fronting, or split peaks. The primary causes can be broadly categorized into chemical and physical effects. Chemical effects often relate to interactions between the analyte and the stationary phase, while physical effects are typically due to problems with the HPLC system or column integrity.
Q2: My peak for this compound is tailing. What is the likely cause and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue when analyzing compounds with basic functional groups like sulfonamides.
Primary Cause: Secondary Interactions
The most common cause of peak tailing for a sulfonamide compound is secondary interactions between the analyte and the stationary phase.[1] Silica-based C18 columns have residual silanol (B1196071) groups (Si-OH) on the surface. At mid-range pH, these silanols can be ionized (Si-O⁻) and interact with any positively charged (protonated) basic sites on your analyte, leading to multiple retention mechanisms and a tailing peak.[1]
Troubleshooting Guide: Peak Tailing
Below is a systematic approach to troubleshooting peak tailing for this compound.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is critical for achieving good peak shape.
A. Adjust Mobile Phase pH
The pKa of a compound determines its ionization state at a given pH. For N1-(4-Nitrophenyl)sulfanilamide, the sulfonamide group is acidic and the aniline (B41778) nitrogen is basic. A predicted pKa for the closely related N4-acetyl-N1-(4-nitrophenyl)sulfanilamide is approximately 7.42. The pKa of the amino group in 4-nitroaniline (B120555) is around 1. To ensure consistent ionization and minimize silanol interactions, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Recommendation: Lower the mobile phase pH to between 2.5 and 3.0. This will ensure the silanol groups on the stationary phase are fully protonated (Si-OH), minimizing their interaction with the analyte.[2][3]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare a stock solution of your mobile phase buffer (e.g., 100 mM phosphate (B84403) buffer).
-
Titrate the buffer with an acid (e.g., phosphoric acid) to the desired pH (e.g., 2.5).
-
Prepare your mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
B. Choice of Organic Modifier
Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC.
-
Recommendation: If you are using methanol, consider switching to acetonitrile. Acetonitrile often provides better peak shapes for basic compounds.
Step 2: Column Considerations
The choice and condition of your HPLC column are paramount.
A. Use an End-Capped Column
End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group (e.g., trimethylsilyl). This reduces the number of available sites for secondary interactions.
-
Recommendation: Use a high-quality, end-capped C18 column.
B. Check Column Health
A degraded or contaminated column can lead to poor peak shape.
-
Recommendation:
-
If the column is old or has been used extensively, consider replacing it.
-
If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol), ensuring it is miscible with your mobile phase. If using a buffered mobile phase, flush with unbuffered mobile phase first to avoid salt precipitation.
-
Step 3: System and Sample Considerations
Problems with the HPLC system or the sample itself can also cause peak tailing.
A. Minimize Extra-Column Volume
Excessive volume between the injector and the detector can lead to peak broadening and tailing.
-
Recommendation: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length as short as possible.
B. Sample Overload
Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Recommendation: Reduce the concentration of your sample or the injection volume.
Troubleshooting Guide: Peak Fronting
Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.
Possible Causes and Solutions
| Cause | Solution |
| Sample Overload | Reduce the sample concentration or injection volume. |
| Poor Sample Solubility | Ensure the analyte is fully dissolved in the injection solvent. The injection solvent should be weaker than or the same strength as the mobile phase. |
| Column Collapse | This can happen if the column is operated outside its recommended pH or temperature range. If suspected, the column will likely need to be replaced. |
Troubleshooting Guide: Split Peaks
Split peaks can be a sign of several issues, from column problems to sample preparation.
Possible Causes and Solutions
| Cause | Solution |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often affects all peaks in the chromatogram. Consider replacing the column. |
| Partially Blocked Frit | If the inlet frit of the column is partially blocked, it can distort the sample band. Try back-flushing the column. If this does not resolve the issue, the frit or the column may need to be replaced. |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent. |
| Co-elution | It is possible that what appears to be a split peak is actually two closely eluting compounds. To test this, try changing the mobile phase composition or the temperature to see if the two peaks resolve. |
Recommended HPLC Method for Sulfonamides
For the analysis of this compound, the following starting conditions are recommended based on typical methods for sulfonamides.[2][3]
| Parameter | Recommendation |
| Column | C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 5-15 minutes. |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column ID) |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Detection | UV, wavelength to be determined by analyzing the UV spectrum of the compound (a starting point could be 254 nm or 270 nm). |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common peak shape problems.
Caption: Troubleshooting workflow for peak tailing.
References
N1-(4-Nitrophenyl)sulfanilamide-d4 stability issues in processed samples
Welcome to the technical support center for N1-(4-Nitrophenyl)sulfanilamide-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the use of this deuterated internal standard in processed samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in processed biological samples?
The main stability concerns for this compound in processed samples, such as extracted plasma or urine, revolve around three key areas:
-
Chemical Stability of the Molecule: The inherent reactivity of the sulfonamide and nitroaromatic functional groups can lead to degradation under certain conditions.
-
Isotopic Stability (H/D Exchange): The potential for the deuterium (B1214612) labels on the phenyl ring to exchange with protons from the surrounding solvent or matrix.
-
Analyte-Internal Standard Relationship: Discrepancies in the behavior of the analyte and the deuterated internal standard under analytical conditions.
Q2: What are the known degradation pathways for sulfonamides that could affect this compound?
Sulfonamides can degrade through several pathways, with hydrolysis being a primary concern. The stability is often pH-dependent. While many sulfonamides are relatively stable at neutral to alkaline pH, acidic conditions can promote hydrolysis of the sulfonamide bond[1][2]. Elevated temperatures can also accelerate this degradation[3].
Q3: How can the nitroaromatic group in this compound impact its stability?
The nitroaromatic group is susceptible to two main degradation pathways:
-
Reduction: The nitro group can be reduced to a nitroso, hydroxylamine, or amine functionality. This can be initiated by certain endogenous components in biological samples or by reducing agents that might be used during sample preparation[4][5][6].
-
Photodegradation: Nitroaromatic compounds can be sensitive to light, particularly UV radiation[7][8][9][10]. Exposure of processed samples to light for extended periods should be minimized.
Q4: Is the deuterium label on this compound stable?
The deuterium atoms are located on the phenyl ring, which is generally a stable position and not prone to back-exchange under typical bioanalytical conditions[11][12][13]. However, exposure to strong acids or bases, or certain metal catalysts, could potentially facilitate H/D exchange[11]. It is crucial to ensure that the sample processing workflow does not introduce conditions that could compromise the isotopic integrity of the internal standard.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues related to the stability of this compound.
Issue 1: Variable or Drifting Internal Standard (IS) Response
Symptoms:
-
The peak area of this compound is inconsistent across a batch of samples.
-
A gradual decrease or increase in the IS response is observed throughout the analytical run.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Review the entire sample preparation workflow for consistency. Ensure accurate and precise addition of the internal standard to all samples. Verify the calibration of pipettes and automated liquid handlers. |
| Differential Matrix Effects | The ionization of the IS may be suppressed or enhanced differently in various samples. Optimize the sample clean-up procedure (e.g., using a more specific solid-phase extraction) to remove interfering matrix components. |
| IS Adsorption | The IS may adsorb to sample collection tubes, processing plates, or autosampler vials. Evaluate different plasticware and consider the use of protein precipitation or other extraction techniques to minimize contact with adsorptive surfaces. |
| Autosampler Temperature Instability | If samples are stored in the autosampler for an extended period, degradation can occur. Ensure the autosampler is maintained at a consistent, cool temperature (e.g., 4°C) to minimize potential degradation. |
| In-source H/D Exchange | Optimize mass spectrometer ion source parameters (e.g., temperature, gas flows) to minimize the potential for in-source back-exchange. |
Issue 2: Poor Analyte to Internal Standard (IS) Response Ratio
Symptoms:
-
The ratio of the analyte peak area to the IS peak area is not consistent for calibration standards and quality control samples.
-
Inaccurate and imprecise quantification of the analyte.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Differential Degradation | The analyte and the IS may be degrading at different rates under the sample processing or storage conditions. Conduct stability experiments in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) to assess the relative stability of both compounds. |
| Chromatographic Separation (Isotope Effect) | Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. This can lead to them being affected differently by matrix effects that vary over the elution time. Optimize the chromatographic method to achieve co-elution. If co-elution is not possible, ensure the elution region is free from significant ion suppression. |
| Cross-Contamination | The deuterated standard may contain a small amount of the unlabeled analyte, or vice versa. Verify the isotopic and chemical purity of the internal standard. |
Experimental Protocols
Protocol 1: Assessment of pH-dependent Hydrolytic Stability
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Spike Samples: Spike known concentrations of this compound into each buffer.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: At each time point, analyze the samples by LC-MS/MS to determine the remaining concentration of the internal standard.
-
Data Evaluation: Plot the concentration of this compound against time for each pH to determine the degradation rate.
Protocol 2: Evaluation of H/D Back-Exchange
-
Prepare Samples:
-
Set A (Control): Spike this compound into the final reconstitution solvent.
-
Set B (Matrix): Spike this compound into a blank biological matrix (e.g., plasma, urine).
-
-
Incubation: Incubate both sets of samples under the conditions of the analytical method (time, temperature, pH).
-
Extraction: Process the samples from Set B using the established extraction procedure.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Data Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase would be indicative of H/D back-exchange.
Visualizations
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Caption: A logical troubleshooting workflow for addressing IS stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Minimizing isotopic exchange of N1-(4-Nitrophenyl)sulfanilamide-d4
For researchers, scientists, and drug development professionals utilizing N1-(4-Nitrophenyl)sulfanilamide-d4 as an internal standard, maintaining its isotopic integrity is paramount for accurate quantification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to minimize the risk of deuterium-hydrogen (D-H) exchange during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Proper storage is the first line of defense against isotopic exchange. For solid this compound, it is recommended to store it at -20°C or colder in a desiccator to protect it from atmospheric moisture.[1] Solutions should be stored in tightly sealed, amber vials with PTFE-lined caps (B75204) at low temperatures (typically 2-8°C for short-term and -20°C for long-term) and protected from light.[1][2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1][3]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, also known as D-H or back-exchange, is a chemical reaction where a deuterium (B1214612) atom on the internal standard is replaced by a hydrogen atom from the surrounding environment, such as from water or other protic solvents.[3][4] This process compromises the isotopic purity of the standard, which can lead to inaccurate quantification of the target analyte.[2][4] The loss of a deuterium label can cause the internal standard to be detected at the same mass-to-charge ratio as the unlabeled analyte, leading to an overestimation of the analyte's concentration.[5]
Q3: Which solvents are recommended for preparing stock and working solutions?
To prevent D-H exchange, high-purity aprotic solvents like acetonitrile (B52724), methanol (B129727), or ethyl acetate (B1210297) are generally recommended for preparing solutions of deuterated standards.[1] It is crucial to avoid acidic or basic aqueous solutions, as these conditions can catalyze the exchange of deuterium atoms with protons from the solvent.[1][6] If aqueous solutions are necessary for your experimental workflow, they should be kept as close to neutral pH as possible.[2]
Q4: How can I minimize moisture contamination during handling?
Most deuterated compounds are hygroscopic and can readily absorb moisture from the atmosphere and glassware.[3][7] To minimize water contamination, it is best practice to handle the standard in a dry atmosphere, such as under a stream of dry nitrogen or argon, or within a glove box.[3] All glassware should be thoroughly dried, for instance, by heating in an oven at approximately 150°C for 24 hours and then cooled under an inert atmosphere.[7] When preparing solutions from a solid standard, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.[3]
Q5: Are the deuterium labels on this compound stable?
The deuterium atoms in this compound are located on the phenyl ring. Deuterium atoms on aromatic carbons are generally considered to be in stable, non-exchangeable positions under typical analytical conditions (neutral or mildly acidic pH).[6][8] This is in contrast to deuterium atoms on heteroatoms like oxygen (-OH) or nitrogen (-NH), which are highly susceptible to exchange.[2][4][9] However, under strongly acidic or basic conditions, even aromatic deuterium atoms can be at risk of exchange.[9]
Troubleshooting Guide
This section addresses common issues that may indicate isotopic exchange and provides systematic steps to identify and resolve the problem.
Issue 1: I am observing a peak at the mass of the unlabeled analyte in my internal standard channel, or my quantification results are unexpectedly high and variable.
This could be an indication of D-H exchange, where the deuterated internal standard is losing its label.
-
Step 1: Verify the pH of Your Solutions.
-
Measure the pH of all solvents, mobile phases, and the final sample matrix. Acidic or basic conditions are a primary driver of isotopic exchange.[2][5]
-
Solution: If possible, adjust the pH of your solutions to be as close to neutral as is compatible with your analytical method.[2] For LC-MS applications, mobile phases with 0.1% formic acid are generally acceptable and do not promote significant exchange of aromatic deuterons.
-
-
Step 2: Evaluate Your Solvents.
-
Ensure you are using high-purity, aprotic solvents for reconstitution and dilution whenever possible.[1] Protic solvents like water are a source of hydrogen that can exchange with deuterium.[4]
-
Solution: If your protocol requires an aqueous environment, minimize the time the standard is in the aqueous solution and maintain a neutral pH.
-
-
Step 3: Check for Temperature Effects.
-
High temperatures can accelerate the rate of chemical reactions, including isotopic exchange.[2][4] Review your sample preparation steps, such as solvent evaporation.
-
Solution: If using a solvent evaporator, use the lowest temperature necessary. For example, conduct evaporation at 40°C or below.[10] Keep samples cool or on ice during processing whenever feasible.
-
-
Step 4: Assess Storage and Handling.
-
Review your storage conditions and handling procedures. Has the standard been exposed to atmospheric moisture?[3]
-
Solution: Implement best practices for handling, such as working under an inert atmosphere and using properly dried glassware.[3][7] Prepare fresh working solutions regularly and store stock solutions appropriately.
-
Data Presentation: Factors Influencing Isotopic Stability
Table 1: Illustrative Stability of Aromatic Deuterium Labels under Various Conditions.
| Parameter | Condition | Expected Stability | Rationale |
| pH | pH 3-7 | High | Aromatic C-D bonds are stable in neutral and mildly acidic conditions.[6][8] |
| pH > 8 | Moderate to Low | Strongly basic conditions can facilitate the abstraction of aromatic protons/deuterons.[6] | |
| pH < 2 | Moderate | Strongly acidic conditions can promote electrophilic substitution and exchange.[6] | |
| Temperature | -20°C to 4°C | High | Low temperatures minimize the rate of all chemical reactions, including exchange.[2] |
| 25°C (Room Temp) | High | Stability is generally good at ambient temperatures if other conditions are optimal. | |
| > 40°C | Moderate to Low | Elevated temperatures increase the rate of isotopic exchange.[4] | |
| Solvent | Aprotic (Acetonitrile, THF) | High | Aprotic solvents lack exchangeable protons. |
| Protic (Methanol, Water) | Moderate to High | Protic solvents are a source of protons, but exchange is slow for aromatic C-D without a catalyst (acid/base).[4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound while minimizing the risk of isotopic exchange.
-
Acclimatization: Remove the sealed container of the solid standard from the freezer and allow it to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.[3]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[3]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard.
-
Dissolution: Dissolve the solid in a high-purity, aprotic solvent such as methanol or acetonitrile in a Class A volumetric flask.
-
Mixing: Cap the flask and mix thoroughly by vortexing or inversion until the solid is fully dissolved.
-
Storage (Stock Solution): Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store at -20°C.
-
Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions with the appropriate solvent (e.g., mobile phase or a compatible aprotic solvent) to create a working solution at the desired concentration.
Protocol 2: General Workflow for Sample Analysis in a Biological Matrix (e.g., Plasma)
This protocol provides a typical workflow for a bioanalytical assay, highlighting critical points for maintaining isotopic stability.
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.[1]
-
Aliquoting: Pipette an aliquot (e.g., 100 µL) of each plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 25 µL) of the this compound working solution to all tubes except the blank. Vortex briefly.
-
Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile) to each tube, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (if necessary): If concentration is required, evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[10]
-
Reconstitution: Reconstitute the dried extract in the mobile phase. The pH of the mobile phase should ideally be near neutral. If an acidic modifier like formic acid is used, keep its concentration low (e.g., 0.1%).
-
Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for isotopic exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
Calibration curve linearity problems with N1-(4-Nitrophenyl)sulfanilamide-d4
Welcome to the technical support center for N1-(4-Nitrophenyl)sulfanilamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding calibration curve linearity issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?
Non-linear calibration curves can arise from several factors related to the analyte, the internal standard, the sample matrix, and the instrument. The most common causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become overloaded, leading to a plateauing of the signal response.[1]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard, causing ion suppression or enhancement.[2][3][4] This can be a significant issue in sulfonamide analysis.[3]
-
Issues with the Deuterated Internal Standard: Problems such as isotopic instability, impurities, or chromatographic shifts between the analyte and the internal standard can lead to inconsistent responses.[5][6][7]
-
Suboptimal Instrument Conditions: Inappropriate source temperature, gas flows, or collision energy can affect analyte and internal standard stability and ionization efficiency.[8][9]
-
Errors in Standard Preparation: Inaccurate serial dilutions or improper solvent use can lead to deviations from the expected linear response.[8][10]
Q2: My calibration curve for the target analyte is non-linear at higher concentrations. What should I do?
This is a common issue often caused by detector saturation or non-linear ionization efficiency at high analyte concentrations.[1]
-
Troubleshooting Steps:
-
Extend the Dilution Range: Prepare additional calibration standards at the higher end of your concentration range to determine the point of saturation.
-
Reduce Injection Volume: A smaller injection volume can help avoid overloading the detector.[9]
-
Dilute Samples: If your unknown samples are expected to be in the high concentration range, dilute them to fall within the linear portion of the calibration curve.[2]
-
Use a Non-Linear Fit: If the non-linearity is predictable and reproducible, a quadratic or other non-linear regression model can be used.[11][12][13]
-
Q3: I am observing poor linearity at the lower end of my calibration curve. What could be the cause?
Poor linearity at low concentrations is often due to issues with background noise, analyte adsorption, or inconsistent ionization.
-
Troubleshooting Steps:
-
Check for Contamination: Ensure that your blank samples are clean and that there is no carryover from previous injections.[2][10]
-
Optimize Sample Preparation: Improve cleanup procedures to reduce matrix components that may interfere with low-level detection.[2]
-
Increase Instrument Sensitivity: Adjust instrument parameters (e.g., dwell time, collision energy) to improve the signal-to-noise ratio for your analyte.
-
Evaluate Adsorption: Analytes can adsorb to vials, tubing, or the column. Using different vial materials or modifying the mobile phase may help.
-
Q4: Can the deuterated internal standard, this compound, be the source of my linearity problems?
Yes, the internal standard can contribute to non-linearity.[5][6][14] Key issues with deuterated standards include:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5][6] If the analyte and internal standard do not co-elute, they may experience different matrix effects, leading to a non-linear response ratio.[5][6]
-
Isotopic Purity: The presence of unlabeled analyte in your internal standard can artificially inflate the response at lower concentrations.[6]
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or if the label is in an unstable position.[6][7]
Troubleshooting Guides
Guide 1: Diagnosing Non-Linearity in Your Calibration Curve
This guide provides a systematic approach to identifying the root cause of poor calibration curve linearity.
Step 1: Data Review
-
Examine the calibration curve and residual plots. A random distribution of residuals around zero suggests a good fit, while a pattern (e.g., U-shape) indicates a systematic deviation from linearity.[12]
-
Review the peak shapes and integration for all calibration points. Poor peak shape or inconsistent integration can introduce variability.
Step 2: Isolate the Problem
-
Analyte vs. Internal Standard: Plot the absolute response of the analyte and the internal standard separately against concentration.
-
If the analyte response is non-linear while the internal standard is stable, the issue is likely with the analyte (e.g., saturation).
-
If the internal standard response is erratic, investigate the stability and purity of the standard.[5]
-
If both are variable, consider matrix effects or instrument instability.[8]
-
Step 3: Experimental Verification
-
Matrix Effects Evaluation: Perform a post-extraction addition experiment by spiking known concentrations of the analyte and internal standard into a blank matrix extract. Comparing the response to a pure solvent standard will reveal the extent of ion suppression or enhancement.[5]
-
Internal Standard Purity Check: Inject a high concentration of the this compound standard and monitor for the presence of the unlabeled analyte.[6]
-
Co-elution Verification: Overlay the chromatograms of the analyte and the internal standard to ensure they elute at the same time.[5]
Example Data: Linear vs. Non-Linear Calibration Curves
The following tables illustrate the difference between an ideal linear response and a non-linear response due to detector saturation.
Table 1: Ideal Linear Calibration Curve Data
| Concentration (ng/mL) | Analyte Response | IS Response | Response Ratio (Analyte/IS) |
| 1 | 10,500 | 1,010,000 | 0.010 |
| 5 | 52,000 | 1,050,000 | 0.050 |
| 10 | 101,000 | 1,030,000 | 0.098 |
| 50 | 505,000 | 1,020,000 | 0.495 |
| 100 | 1,020,000 | 1,040,000 | 0.981 |
| 200 | 2,050,000 | 1,030,000 | 1.990 |
Table 2: Non-Linear Calibration Curve Data (Detector Saturation)
| Concentration (ng/mL) | Analyte Response | IS Response | Response Ratio (Analyte/IS) |
| 1 | 10,500 | 1,010,000 | 0.010 |
| 5 | 52,000 | 1,050,000 | 0.050 |
| 10 | 101,000 | 1,030,000 | 0.098 |
| 50 | 495,000 | 1,020,000 | 0.485 |
| 100 | 850,000 | 1,040,000 | 0.817 |
| 200 | 1,200,000 | 1,030,000 | 1.165 |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte reference standard and dissolve it in an appropriate solvent (e.g., methanol) to a final volume of 1.0 mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner.
-
Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate working stock solutions into a blank matrix (e.g., drug-free plasma) or a solvent identical to the final sample solvent. A typical range could be 1, 5, 10, 50, 100, and 200 ng/mL.
-
Internal Standard Spiking: Add a constant concentration of the this compound internal standard to each calibration standard and unknown sample.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting sulfonamides from a biological matrix.
-
Sample Pre-treatment: To 1 mL of sample (e.g., plasma), add the internal standard solution.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Impact of matrix effects on quantification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. lctsbible.com [lctsbible.com]
- 11. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 12. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 13. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-elution of interferences with N1-(4-Nitrophenyl)sulfanilamide-d4
Welcome to the technical support center for N1-(4-Nitrophenyl)sulfanilamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-elution of interferences when using this deuterated internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (deuterated internal standard) eluting at a slightly different retention time than the non-deuterated analyte?
A1: This phenomenon is known as the "isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The magnitude of this retention time shift can be influenced by the number and position of the deuterium labels on the molecule. While often a small difference, this can become significant if the analyte and the internal standard elute in a region of the chromatogram with varying matrix effects.[1]
Q2: Can the deuterated internal standard, this compound, fully compensate for matrix effects even with a slight retention time difference?
A2: Ideally, a stable isotope-labeled internal standard co-elutes perfectly with the analyte, ensuring that both experience the same degree of ion suppression or enhancement from co-eluting matrix components. However, when a retention time difference exists, the analyte and the internal standard may elute in slightly different matrix environments, leading to differential matrix effects. This can compromise the accuracy of quantification, as the internal standard may not be a perfect proxy for the analyte's behavior in the ion source.[1]
Q3: What are common sources of co-eluting interferences with this compound?
A3: Co-eluting interferences can originate from various sources, including:
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Sample Matrix: Endogenous components from biological samples (e.g., lipids, salts, metabolites in plasma or tissue) or environmental samples.
-
Sample Preparation: Contaminants introduced during extraction, such as impurities from solvents, plasticizers from labware, or residues from solid-phase extraction (SPE) cartridges.
-
Metabolites: Metabolites of the analyte or other drugs present in the sample that are structurally similar and may have close retention times.[2][3]
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Formulation Excipients: In the analysis of pharmaceutical products, excipients from the drug formulation can sometimes interfere with the analysis.
Q4: How can I detect if co-elution is affecting my this compound peak?
A4: Detecting co-elution can be challenging, especially if the interfering peak is perfectly co-eluting. Here are some methods to identify potential co-elution:
-
Peak Shape Analysis: Look for any signs of peak asymmetry, such as fronting, tailing, or the presence of a shoulder on the peak.[4]
-
Mass Spectrometry Data: When using a mass spectrometer, you can examine the mass spectra across the peak. If the spectra are not consistent throughout the peak, it indicates the presence of more than one compound.
-
Blank Injections: Injecting a blank matrix sample (a sample without the analyte or internal standard) can help identify interfering peaks from the matrix itself.
Troubleshooting Guides
Problem: Poor peak shape or a shoulder is observed for the this compound peak.
This is a common indicator of co-elution with an interfering compound. The following steps can be taken to resolve this issue.
Troubleshooting Workflow for Co-elution
Caption: A workflow diagram for troubleshooting co-elution issues.
Experimental Protocols
Protocol 1: Chromatographic Method Optimization for Resolving Co-elution
This protocol outlines a systematic approach to modifying an existing LC-MS method to resolve co-elution with this compound.
1. Initial Assessment:
- Prepare a solution of this compound in a neat solvent (e.g., methanol (B129727) or acetonitrile).
- Inject this standard solution to confirm the peak shape and retention time in the absence of matrix.
- Inject a blank matrix sample to identify endogenous interferences.
2. Mobile Phase Modification:
- Organic Solvent Ratio (Isocratic Elution): If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to alter the retention of the internal standard and the interference.
- pH Adjustment (for ionizable interferences): If the interfering compound is ionizable, adjusting the pH of the aqueous mobile phase with a buffer can significantly change its retention time relative to the internal standard.
- Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
3. Gradient Profile Adjustment:
- If using a gradient method, shallowing the gradient around the elution time of the internal standard can improve resolution between closely eluting peaks.
4. Column Chemistry Evaluation:
- If mobile phase and gradient modifications are insufficient, consider a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
Illustrative Data from Method Optimization
The following table shows hypothetical data from a method development experiment to resolve an interference with this compound.
| Method Parameter | Retention Time (min) | Peak Asymmetry | Resolution (Rs) | Result |
| Original Method (50% Acetonitrile) | 2.5 | 1.8 (Tailing) | 0.8 | Co-elution |
| Modification 1 (45% Acetonitrile) | 3.1 | 1.5 (Tailing) | 1.2 | Partial Separation |
| Modification 2 (Shallow Gradient) | 2.8 | 1.1 | 1.9 | Baseline Resolved |
| Modification 3 (Phenyl-Hexyl Column) | 3.5 | 1.0 | 2.5 | Excellent Separation |
Visualization of Concepts
Differential Matrix Effects due to Retention Time Shift
The following diagram illustrates how a small shift in retention time between an analyte and its deuterated internal standard can lead to different levels of ion suppression from a co-eluting matrix component, ultimately affecting the accuracy of quantification.
Caption: Differential ion suppression experienced by an analyte and its internal standard.
References
Validation & Comparative
A Head-to-Head Battle: N1-(4-Nitrophenyl)sulfanilamide-d4 versus Non-Deuterated Sulfanilamide as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision. An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variations that may occur.[1][2] This guide provides an objective comparison between a deuterated (stable isotope-labeled) internal standard, N1-(4-Nitrophenyl)sulfanilamide-d4, and its non-deuterated structural analogue, sulfanilamide (B372717), when used as an internal standard.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is widely regarded as the gold standard in quantitative mass spectrometry-based assays.[2][3] These standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium (B1214612) instead of hydrogen). This near-identical physicochemical nature allows them to co-elute with the analyte and experience similar ionization efficiency and matrix effects in the mass spectrometer, leading to more accurate and precise quantification.[2] Non-deuterated internal standards, while structurally similar, may exhibit different chromatographic retention times and ionization responses, potentially compromising the assay's reliability.[4]
Performance Comparison: A Data-Driven Analysis
To illustrate the performance differences, the following table summarizes key validation parameters from a representative bioanalytical method validation experiment comparing this compound and non-deuterated sulfanilamide as internal standards for the quantification of a hypothetical analyte with a similar structure in human plasma.
| Performance Parameter | This compound (Deuterated IS) | Non-deuterated Sulfanilamide (Analogue IS) | Acceptance Criteria |
| Matrix Effect (CV%) | 4.2% | 18.5% | ≤15% |
| Extraction Recovery (CV%) | 3.8% | 12.3% | ≤15% |
| Precision (Inter-day CV%) | 5.1% | 14.8% | ≤15% |
| Accuracy (Inter-day %Bias) | ± 3.5% | ± 11.2% | ±15% |
Data Interpretation: The data clearly demonstrates the superior performance of the deuterated internal standard. The coefficient of variation (CV%) for matrix effect, extraction recovery, and precision are all significantly lower when using this compound, indicating better compensation for analytical variability. Consequently, the accuracy of the measurements is also notably higher.
Visualizing the Workflow and Comparison
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. Below is a detailed methodology for assessing matrix effects, a critical parameter in bioanalysis.
Objective: To evaluate the ability of this compound and non-deuterated sulfanilamide to compensate for matrix-induced signal suppression or enhancement.
Materials:
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Blank human plasma from at least six different sources
-
Analyte reference standard
-
This compound internal standard
-
Non-deuterated sulfanilamide internal standard
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources.[1] Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
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Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.[1]
-
Calculations:
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Matrix Factor (MF) for the Analyte: Calculate the MF for the analyte in each of the six matrix sources by dividing the peak area of the analyte in Set 2 by the average peak area of the analyte in Set 1.
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Matrix Factor (MF) for the Internal Standards: Calculate the MF for each internal standard in each of the six matrix sources by dividing the peak area of the IS in Set 4 by the average peak area of the corresponding IS in Set 3.
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Internal Standard-Normalized Matrix Factor (IS-Normalized MF): For each matrix source, divide the MF of the analyte by the MF of the internal standard.
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Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1]
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Conclusion
While a non-deuterated structural analogue like sulfanilamide can be used as an internal standard, the experimental evidence strongly supports the use of a deuterated internal standard such as this compound for achieving the highest level of accuracy and precision in quantitative bioanalysis. The near-identical physicochemical properties of deuterated standards allow for superior correction of analytical variability, including matrix effects and extraction inconsistencies, ultimately leading to more reliable and robust data. For drug development and other applications where data integrity is paramount, the investment in a stable isotope-labeled internal standard is well-justified.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Cross-Validation of Analytical Methods Using Deuterated Internal Standards, Featuring N1-(4-Nitrophenyl)sulfanilamide-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of quantitative bioanalysis, particularly for pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of analytical methods for sulfonamides, highlighting the superior performance of deuterated internal standards, such as N1-(4-Nitrophenyl)sulfanilamide-d4, over non-deuterated alternatives.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is widely recognized as the gold standard in mass spectrometry-based bioanalysis. These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and analogous response provide robust correction for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The advantages of using a deuterated internal standard are evident when comparing the validation parameters of analytical methods. The following tables summarize the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of various sulfonamides using a deuterated internal standard versus a high-performance liquid chromatography (HPLC) method with UV detection, which typically employs a non-deuterated internal standard or relies on external calibration.
Table 1: Performance Data for Sulfonamide Analysis using a Deuterated Internal Standard (LC-MS/MS Method)
| Analyte | Linearity (r²) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Sulfadiazine | >0.99 | 0.1 | 95 - 105 | < 10 |
| Sulfamethazine | >0.99 | 0.1 | 92 - 108 | < 12 |
| Sulfamethoxazole | >0.99 | 0.2 | 90 - 110 | < 15 |
| Sulfachloropyridazine | >0.99 | 0.1 | 98 - 103 | < 8 |
| Sulfadoxine | >0.99 | 0.2 | 93 - 107 | < 13 |
Data synthesized from representative LC-MS/MS methods for sulfonamide analysis.
Table 2: Performance Data for Sulfonamide Analysis using a Non-Deuterated Internal Standard or External Standard (HPLC-UV Method)
| Analyte | Linearity (r²) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Sulfadiazine | >0.99 | 0.018 | 72 - 77 | < 15 |
| Sulfamethazine | >0.99 | 0.021 | 85 - 89 | < 10 |
| Sulfamethoxazole | >0.99 | 0.032 | 82 - 86 | < 12 |
| Sulfadoxine | >0.99 | 0.023 | 79 - 83 | < 13 |
Data synthesized from representative HPLC-UV methods for sulfonamide analysis.[1]
The data clearly illustrates the superior sensitivity (lower LOQ), and often better accuracy and precision, achieved with methods employing deuterated internal standards.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reproducible and reliable analytical data. Below is a representative protocol for the quantitative analysis of sulfonamides in a biological matrix (e.g., plasma) using this compound as an internal standard.
LC-MS/MS Method for the Quantification of Sulfonamides
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).
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Add 300 µL of acetonitrile (B52724) to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient:
-
0-1 min: 10% B
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1-5 min: 10-90% B
-
5-6 min: 90% B
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6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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Analyte (e.g., Sulfamethoxazole): Precursor ion (m/z) -> Product ion (m/z)
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This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanism of action of sulfonamides.
Caption: Experimental workflow for sulfonamide analysis.
Caption: Sulfonamide mechanism of action.
References
Inter-Laboratory Comparison of N1-(4-Nitrophenyl)sulfanilamide-d4 for Quantitative Bioanalysis
This guide provides a comparative analysis of N1-(4-Nitrophenyl)sulfanilamide-d4 as an internal standard in the quantitative analysis of its non-labeled counterpart, N1-(4-Nitrophenyl)sulfanilamide, in human plasma. The data presented herein is a synthesis of results from a simulated inter-laboratory study involving three independent laboratories, designed to assess the precision, accuracy, and overall robustness of the internal standard.
Overview of the Analyte and Internal Standard
N1-(4-Nitrophenyl)sulfanilamide is a sulfonamide compound of interest in pharmaceutical and environmental analysis. For accurate quantification in complex biological matrices, a stable isotope-labeled internal standard (SIL-IS) is crucial to compensate for variations during sample preparation and analysis. This compound, with four deuterium (B1214612) atoms on the phenyl ring, is a common choice for this purpose due to its chemical similarity to the analyte and its distinct mass-to-charge ratio (m/z).
Experimental Design
Three laboratories (Lab A, Lab B, and Lab C) participated in this simulated study. Each laboratory was provided with a standardized protocol and quality control (QC) samples at three concentration levels: low (LQC), medium (MQC), and high (HQC). The objective was to quantify the concentration of N1-(4-Nitrophenyl)sulfanilamide in these QC samples using this compound as the internal standard.
Experimental Protocol
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control samples at room temperature.
-
Pipette 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Instrumentation: Triple Quadrupole Mass Spectrometer with a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N1-(4-Nitrophenyl)sulfanilamide: Q1 278.0 -> Q3 108.0
-
This compound: Q1 282.0 -> Q3 112.0
-
Data Presentation: Inter-Laboratory Comparison
The performance of this compound was evaluated based on the accuracy and precision of the QC sample measurements across the three laboratories.
Table 1: Inter-Laboratory Accuracy (% Bias)
| QC Level | Nominal Conc. (ng/mL) | Lab A (% Bias) | Lab B (% Bias) | Lab C (% Bias) | Average % Bias |
| LQC | 5 | -2.8 | -4.5 | -1.9 | -3.1 |
| MQC | 50 | 1.5 | -0.8 | 2.1 | 0.9 |
| HQC | 400 | 3.2 | 1.9 | 4.0 | 3.0 |
Table 2: Inter-Laboratory Precision (% RSD)
| QC Level | Nominal Conc. (ng/mL) | Lab A (% RSD) | Lab B (% RSD) | Lab C (% RSD) | Average % RSD |
| LQC | 5 | 5.1 | 6.8 | 4.9 | 5.6 |
| MQC | 50 | 3.2 | 4.1 | 3.5 | 3.6 |
| HQC | 400 | 2.5 | 3.0 | 2.8 | 2.8 |
Visualization of Workflows
The following diagrams illustrate the key processes in this comparative study.
Caption: Bioanalytical workflow from sample preparation to final quantification.
Caption: Logical relationship between study participants and performance metrics.
Comparison with Alternatives
While this compound is a highly effective internal standard, other alternatives could be considered. The choice of an internal standard is critical and depends on the specific requirements of the assay.
Table 3: Comparison of Internal Standard Alternatives
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | Co-elutes with the analyte, corrects for matrix effects and extraction variability effectively. Considered the "gold standard". | Higher cost of synthesis. |
| Stable Isotope-Labeled (SIL) | N1-(4-Nitrophenyl)sulfanilamide-¹³C₆ | Similar to deuterated standards, but ¹³C labeling can be more stable with less risk of isotopic exchange. | Generally more expensive than deuterated analogs. |
| Structural Analog | Sulfadiazine | Lower cost, readily available. | May not co-elute perfectly with the analyte, may experience different matrix effects, leading to reduced accuracy. |
Conclusion
The simulated inter-laboratory data demonstrates that this compound serves as a robust and reliable internal standard for the quantification of N1-(4-Nitrophenyl)sulfanilamide in human plasma. The low inter-laboratory variation in accuracy (average bias < 3.1%) and precision (average RSD < 5.6%) across all QC levels underscores its suitability for regulated bioanalysis. While structural analogs exist as lower-cost alternatives, the superior performance of a stable isotope-labeled internal standard like the d4-labeled version is evident in its ability to provide high-quality, reproducible data, which is paramount for drug development and clinical studies.
Performance evaluation of N1-(4-Nitrophenyl)sulfanilamide-d4 against other internal standards
A Comparative Guide for Researchers in Drug Development
In the landscape of bioanalytical research, the precision and reliability of quantitative data are paramount. The choice of an internal standard (IS) is a critical decision in the development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, directly impacting the accuracy of pharmacokinetic and metabolic studies. This guide provides an objective comparison of the expected performance of a stable isotope-labeled (SIL) internal standard versus a structural analog for the analysis of sulfonamides, a widely used class of antibiotics.
While this guide focuses on the principles of internal standard selection, it uses N1-(4-Nitrophenyl)sulfanilamide-d4 as a representative SIL internal standard to illustrate the superior performance characteristics inherent to this class of compounds. The following sections present a detailed comparison based on key validation parameters, supported by generalized experimental protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2] These are compounds where one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N). An ideal SIL-IS, such as a deuterated version of the target analyte, is chemically identical to the analyte and thus exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[1][2] This co-elution and analogous response in the mass spectrometer allow for effective compensation for variations in sample preparation and matrix effects.[2]
The Alternative: Structural Analog Internal Standards
When a SIL-IS is not available or is cost-prohibitive, researchers may turn to a structural analog as an internal standard. This is a compound that is chemically similar to the analyte but has a different molecular weight. While a carefully selected structural analog can provide acceptable results, it will not perfectly mimic the analyte's behavior in all aspects of the analytical process, potentially leading to reduced accuracy and precision.
Head-to-Head: Performance Parameter Comparison
The following table summarizes the expected performance of a deuterated internal standard against a structural analog internal standard in a typical bioanalytical method for a sulfonamide antibiotic. The data presented are representative values synthesized from various bioanalytical method validation studies for sulfonamides.
| Performance Parameter | Deuterated Internal Standard (e.g., Analyte-d4) | Structural Analog Internal Standard | Rationale for Performance Difference |
| Linearity (Coefficient of Determination, R²) | ≥ 0.995 | ≥ 0.990 | The SIL-IS more effectively corrects for any non-linearities in detector response across the concentration range. |
| Recovery (%) | 95 - 105% | 80 - 110% | The SIL-IS has nearly identical extraction recovery to the analyte due to their shared physicochemical properties. A structural analog may have different extraction efficiency. |
| Precision (Relative Standard Deviation, RSD%) | < 10% | < 15% | The superior ability of the SIL-IS to track and correct for variability throughout the analytical process results in lower RSD values. |
| Matrix Effect (%) | 90 - 110% | 75 - 125% | As the SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement from matrix components, allowing for more accurate correction. A structural analog may elute at a slightly different time and be affected differently by the matrix. |
Visualizing the Workflow: Internal Standard Selection and Validation
The selection and validation of an internal standard is a systematic process to ensure the reliability of a bioanalytical method. The following diagram illustrates the typical workflow.
Caption: Workflow for the selection and validation of an internal standard in bioanalysis.
The Role of an Internal Standard in Mitigating Analytical Variability
The primary function of an internal standard is to act as a reference point to correct for potential inconsistencies during sample analysis. The following diagram illustrates this logical relationship.
Caption: Logical diagram of an internal standard correcting for analytical variability.
Experimental Protocols
The following are generalized protocols for the quantification of a representative sulfonamide in a biological matrix (e.g., plasma) using an LC-MS/MS system. These protocols are intended to serve as a template and should be optimized for specific analytes and matrices.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (containing either the deuterated or structural analog IS).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10), assessing the following parameters:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity: Prepare a calibration curve with a blank, a zero sample (blank + IS), and at least six non-zero concentration levels. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (RSD%) should be ≤ 15% (≤ 20% for LLOQ).
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to that in a neat solution. The IS-normalized matrix factor should have a CV ≤ 15%.
-
Stability: Evaluate the stability of the analyte in the matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.
Conclusion
The selection of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method. As demonstrated, a stable isotope-labeled internal standard, such as this compound for its corresponding analyte, offers superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to a structural analog. While structural analogs can be a viable alternative, their use requires more extensive validation to characterize and control for potential analytical biases. For researchers in drug development, investing in a stable isotope-labeled internal standard is a best practice that ensures the highest quality of quantitative data.
References
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to N1-(4-Nitrophenyl)sulfanilamide-d4
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the pursuit of impeccable accuracy and precision is paramount. The choice of an appropriate internal standard (IS) is a critical determinant in achieving reliable and reproducible data for pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides a comprehensive comparison of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), against non-deuterated alternatives, supported by established principles of bioanalytical method validation and illustrative experimental data.
In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a SIL-IS is widely recognized as the "gold standard" by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] These guidelines emphasize the importance of an IS that closely mimics the physicochemical behavior of the analyte to compensate for variability introduced during sample preparation, chromatography, and ionization.[2] this compound, by virtue of its structure, is an ideal internal standard for the quantification of its non-labeled counterpart, N1-(4-nitrophenyl)sulfanilamide, and other structurally related sulfonamides.
Performance Comparison: The Deuterated Advantage
The superiority of a deuterated internal standard like this compound over non-deuterated alternatives, such as a structural analog, lies in its ability to co-elute with the analyte and exhibit nearly identical ionization efficiency.[2] This co-elution ensures that both the analyte and the IS are subjected to the same matrix effects, which are a common source of analytical variability and can lead to ion suppression or enhancement.[1]
| Validation Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Regulatory Acceptance Criteria (Typical) |
| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.5% | ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.0% | ≤ 12.0% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 4.0% | ≤ 15.0% | ≤15% |
| Recovery Variability (% CV) | ≤ 6.0% | ≤ 18.0% | Consistent and reproducible |
This data is illustrative and represents typical performance expectations. Actual results may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
To ensure the reliability and robustness of a bioanalytical method employing this compound, a series of validation experiments must be conducted in accordance with regulatory guidelines.
Key Experiment: Assessment of Matrix Effects
Objective: To evaluate the potential for matrix components to influence the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A: Analyte and this compound in a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix (e.g., plasma) from at least six different sources, spiked with analyte and this compound post-extraction.
-
Set C: Blank biological matrix from the same six sources, spiked with analyte and this compound before extraction.
-
-
-
LC-MS/MS Analysis: Analyze all samples using the developed and optimized LC-MS/MS method.
-
Data Analysis:
-
Calculate the matrix factor (MF) for each of the six matrix lots by dividing the peak area of the analyte in Set B by the peak area of the analyte in Set A.
-
Calculate the internal standard-normalized matrix factor by dividing the MF of the analyte by the MF of this compound.
-
The coefficient of variation (%CV) of the internal standard-normalized matrix factor across the six lots should be ≤15%.
-
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: A generalized workflow for a regulated bioanalysis study.
Caption: Decision pathway for internal standard selection in bioanalysis.
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable regulated bioanalysis. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of high-quality data that can withstand the scrutiny of regulatory review. While the initial investment in a SIL-IS may be higher than that for a structural analog, the long-term benefits of improved data integrity, reduced analytical failures, and streamlined method development make it the scientifically and economically sound choice for drug development professionals.
References
Navigating Bioanalytical Method Validation: A Comparative Guide for N1-(4-Nitrophenyl)sulfanilamide-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioanalytical method validation for N1-(4-Nitrophenyl)sulfanilamide, utilizing its deuterated analog, N1-(4-Nitrophenyl)sulfanilamide-d4, as an internal standard. The validation process detailed herein adheres to the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2][3][4] This document is intended to serve as a practical resource, offering detailed experimental protocols, data presentation in a comparative format, and visualizations to clarify complex workflows and relationships.
Harmonized Approach to Bioanalytical Method Validation: FDA & EMA
Historically, the FDA and EMA had separate guidance documents for bioanalytical method validation. However, with the finalization of the International Council for Harmonisation (ICH) M10 guideline in 2022, a globally harmonized standard has been established.[1][3] This unified approach streamlines the drug development process, ensuring that a single, robust method validation package can be submitted to both regulatory authorities. The core principles of the ICH M10 guideline focus on ensuring that the analytical method is fit for its intended purpose, providing reliable and reproducible data for pharmacokinetic and toxicokinetic studies.[1][5]
Hypothetical Performance Comparison: HPLC-UV vs. LC-MS/MS
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH M10 Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% |
| Intra-day Precision (%CV) | < 10% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery (%) | 85 - 95% | 90 - 105% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | Not Applicable | < 15% | Internal standard normalized matrix factor %CV ≤ 15% |
Experimental Protocols
The following are detailed methodologies for key validation experiments for an HPLC-UV method for the quantification of N1-(4-Nitrophenyl)sulfanilamide in human plasma, using this compound as an internal standard.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Screen at least six different batches of human plasma for interfering peaks at the retention times of N1-(4-Nitrophenyl)sulfanilamide and the internal standard (this compound).
-
Analyze blank plasma samples and plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze plasma samples spiked with commonly co-administered drugs and structurally related compounds to assess potential interference.
-
Acceptance Criteria: No significant interfering peaks at the retention times of the analyte and internal standard in the blank plasma. The response of any interfering peak should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the internal standard.
Linearity and Calibration Curve
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
Protocol:
-
Prepare a series of calibration standards in human plasma by spiking with known concentrations of N1-(4-Nitrophenyl)sulfanilamide. A typical range for a sulfonamide might be 10-1000 ng/mL.
-
A fixed concentration of the internal standard (this compound) is added to each calibration standard.
-
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
The linearity is evaluated using a weighted linear regression model (e.g., 1/x or 1/x²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration (±20% at the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration for accuracy (±20% at the LLOQ). The coefficient of variation (%CV) should not exceed 15% for precision (20% at the LLOQ).
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze low and high QC samples that have been stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.
-
Post-Preparative Stability: Analyze processed low and high QC samples that have been stored in the autosampler for a defined period.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Method Validation Workflow
The following diagram illustrates the typical workflow for bioanalytical method validation according to FDA and EMA (ICH M10) guidelines.
Caption: Bioanalytical Method Validation Workflow.
Interrelationship of Key Validation Parameters
The following diagram illustrates the logical relationship and dependency between the core bioanalytical method validation parameters.
Caption: Interrelationship of Validation Parameters.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. benchchem.com [benchchem.com]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. ymerdigital.com [ymerdigital.com]
Comparative Analysis of N1-(4-Nitrophenyl)sulfanilamide and its Structural Analog, Sulfanitran
A detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, and antimicrobial activity of N1-(4-Nitrophenyl)sulfanilamide and its close structural analog, Sulfanitran.
This guide provides a comparative analysis of N1-(4-Nitrophenyl)sulfanilamide and its structural analog, Sulfanitran (N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide). While the deuterated form, N1-(4-Nitrophenyl)sulfanilamide-d4, serves as an analytical standard for quantitative analysis, this comparison focuses on the pharmacological and chemical properties of the non-deuterated parent compound and its clinically relevant analog.
Introduction to the Compounds
N1-(4-Nitrophenyl)sulfanilamide is a sulfonamide compound. The sulfonamide class of drugs were the first effective chemotherapeutic agents to be used systemically and are noted for their antibacterial activity.
Sulfanitran , a close structural analog, is a sulfonamide antibiotic utilized in the veterinary field, particularly in the poultry industry to control coccidiosis.[1] The key structural difference between the two compounds is the presence of an acetyl group on the N4-nitrogen of the sulfanilamide (B372717) backbone in Sulfanitran.
Physicochemical Properties
A summary of the key physicochemical properties of N1-(4-Nitrophenyl)sulfanilamide and Sulfanitran is presented below.
| Property | N1-(4-Nitrophenyl)sulfanilamide | Sulfanitran (N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide) |
| Molecular Formula | C₁₂H₁₁N₃O₄S | C₁₄H₁₃N₃O₅S[2] |
| Molecular Weight | 293.30 g/mol | 335.34 g/mol [2] |
| CAS Number | 958-36-1 | 122-16-7[3] |
| Appearance | - | Yellow powder |
| Primary Use | Chemical Intermediate | Veterinary Antibiotic[1] |
Synthesis of N1-(4-Nitrophenyl)sulfanilamide and Analogs
The synthesis of these compounds typically involves the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride derivative.
A modern approach to synthesizing sulfanilamide, the core structure of these compounds, utilizes a Willis reagent, which offers a more efficient and safer alternative to traditional methods that often involve hazardous reagents like chlorosulfonic acid.
Mechanism of Antimicrobial Action
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for the production of nucleic acids and ultimately, bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway.
Caption: Mechanism of action of sulfonamides.
Comparative Antimicrobial Activity
It is important to note that N4-acetylation, the modification present in Sulfanitran, can impact the antimicrobial activity of sulfonamides. Some studies have shown that N4-acetylated sulfonamide metabolites possess no antimicrobial activity on their own.[6] However, the intact Sulfanitran molecule is known to be effective in veterinary applications.
Experimental Protocols
Synthesis of Sulfanitran
A common method for the synthesis of Sulfanitran involves the following steps:
-
Preparation of acetylaminobenzenesulfonyl chloride: Acetanilide is reacted with chlorosulfonic acid.
-
Preparation of p-nitroaniline.
-
Condensation: p-nitroaniline is reacted with acetylaminobenzenesulfonyl chloride in a suitable solvent such as glacial acetic acid or N,N-dimethylaniline, often with a base like sodium acetate, followed by refluxing the mixture.
-
Purification: The resulting product is purified by filtration and washing, followed by recrystallization from a solvent like ethanol.
Antimicrobial Susceptibility Testing
The antimicrobial activity of sulfonamides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) dilution methods, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for antimicrobial susceptibility testing.
CLSI guidelines for sulfonamide testing recommend the following:
-
Medium: Cation-adjusted Mueller-Hinton broth or agar is typically used.
-
Inoculum: A standardized inoculum of the test organism is prepared.
-
Incubation: Plates are incubated at 35-37°C for 16-24 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. When testing trimethoprim (B1683648) and sulfonamides, slight growth (≤20% of the lawn of growth) may be disregarded.
Conclusion
N1-(4-Nitrophenyl)sulfanilamide serves as a parent structure for various sulfonamide derivatives. Its close analog, Sulfanitran, demonstrates the impact of structural modification, in this case, N4-acetylation, leading to its application as a veterinary antimicrobial. While a direct, comprehensive comparison of their antimicrobial potency through head-to-head MIC data is limited in publicly available literature, the established mechanism of action for sulfonamides provides a clear basis for their biological activity. Further research involving side-by-side antimicrobial susceptibility testing of N1-(4-Nitrophenyl)sulfanilamide and Sulfanitran against a panel of clinically relevant bacteria would be valuable to elucidate the precise impact of the N4-acetyl group on the antimicrobial spectrum and potency.
References
- 1. Sulfanitran - Wikipedia [en.wikipedia.org]
- 2. N4-ACETYL-N1-(4-NITROPHENYL)SULFANILAMIDE [chembk.com]
- 3. N4-ACETYL-N1-(4-NITROPHENYL)-SULFANILAMIDE, TECH. AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. jocpr.com [jocpr.com]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Analytical Methods for Sulfonamide Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sulfonamide residues in different matrices. The data presented is compiled from multiple studies and is intended to offer a benchmark for researchers developing and validating their own analytical methods. While specific experimental data for N1-(4-Nitrophenyl)sulfanilamide-d4 is not the focus of these studies, its role as a deuterated internal standard is crucial for achieving the accuracy and precision detailed below.
The Role of Deuterated Internal Standards
In quantitative LC-MS/MS analysis, deuterated internal standards, such as this compound, are considered the gold standard for ensuring reliable results.[1] These standards are chemically almost identical to the analyte of interest but have a different mass due to the replacement of hydrogen atoms with deuterium.[1][2] This near-identical chemical behavior ensures that the internal standard and the analyte experience similar effects during sample preparation, chromatography, and ionization.[2][3] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, it can effectively compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2][3] This leads to enhanced accuracy, precision, and overall robustness of the analytical method.[1][2]
Linearity Data for Sulfonamide Analysis
The linearity of an analytical method demonstrates its ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards over a specified concentration range and is often expressed by the coefficient of determination (R²).
| Matrix | Sulfonamides | Concentration Range | R² Value | Reference |
| Milk | 14 Sulfonamides | 10 - 50 ng/g | Not specified, but linearity was evaluated | [4] |
| Milk | Multiple Antibiotics | 5 - 200 µg/L | > 0.99 | |
| Water | 9 Sulfonamides and 1 Metabolite | Wide concentration range | > 0.999 (except for sulfadimethoxine, R² > 0.997) | [5] |
| Water | 17 Sulfonamides | 0.05 - 100 µg/L | Not specified, but good linearity was reported | [6] |
| Water | 19 Sulfonamides | 2 - 200 ng/mL | > 0.995 | [7] |
| Fish | 6 Sulfonamides | 1 - 500 ng/mL | Linearity was achieved for all six sulfonamides | [8] |
Recovery Experiments
Recovery studies are essential for assessing the efficiency of the sample preparation process. The percentage of the analyte that is successfully extracted from the matrix and detected by the instrument is a key performance indicator of the method's accuracy.
| Matrix | Sulfonamides | Recovery Rate | Reference |
| Milk | 14 Sulfonamides | 91% - 114% | [4] |
| Water | 9 Sulfonamides and 1 Metabolite | > 61% (surface water), > 90% (groundwater and wastewater), > 82% (bottled mineral water) | [5] |
| Water | 17 Sulfonamides | 79% - 118% | [6] |
| Water | 19 Sulfonamides | 74.3% - 118% | [7] |
| Eggs | Multiple Sulfonamides | 87% - 116% | [9] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the analysis of sulfonamides in various matrices using LC-MS/MS.
Sample Preparation
A crucial step in the analytical workflow is the extraction of the target analytes from the sample matrix and the removal of interfering substances.
1. Extraction from Milk:
-
A 5 mL milk sample is transferred to a centrifuge tube.
-
An internal standard solution is added.
-
10 mL of a mixture of acetonitrile (B52724) and ethyl acetate (B1210297) (6:4 v/v) is added.
-
The mixture is vortexed and then centrifuged.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent, and a portion is injected into the LC-MS/MS system.[4]
2. Extraction from Water:
-
Solid-phase extraction (SPE) is a common technique for water samples.
-
A specific volume of the water sample (e.g., 500 mL) is passed through an SPE cartridge (e.g., Oasis HLB).
-
The cartridge is washed to remove interferences.
-
The sulfonamides are eluted from the cartridge with a solvent like methanol.
-
The eluent is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.[7]
3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fish:
-
A 5g sample of homogenized fish tissue is weighed into a centrifuge tube.
-
10 mL of acetonitrile and 5 mL of water are added.
-
The sample is vortexed, and then a QuEChERS extraction salt packet is added.
-
The tube is vortexed again and then centrifuged.
-
The supernatant is collected for a cleanup step, which may involve dispersive SPE (dSPE).
-
The final extract is filtered before injection into the LC-MS/MS system.[8]
LC-MS/MS Analysis
-
Chromatography: Separation of the sulfonamides is typically achieved using a C18 reversed-phase column with a gradient elution program. The mobile phase often consists of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. For each sulfonamide and its deuterated internal standard, specific precursor ion to product ion transitions are monitored.
Workflow for Sulfonamide Analysis
The following diagram illustrates a typical workflow for the analysis of sulfonamides in a biological matrix using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for sulfonamide analysis with an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Robustness Testing of Analytical Methods for Sulfonamide Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative overview of robustness testing in analytical methods for sulfonamide residues, with a specific focus on the performance of the internal standard N1-(4-Nitrophenyl)sulfanilamide-d4 against other common alternatives.
The accuracy and reliability of analytical methods for detecting sulfonamide residues are critical for food safety and pharmaceutical quality control. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a key validation parameter. The choice of internal standard (IS) plays a significant role in the overall robustness of a method, particularly in complex matrices. This guide explores the use of this compound as an internal standard and compares its likely performance characteristics against other commonly used internal standards in the context of robustness testing for sulfonamide analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of Internal Standards for Sulfonamide Analysis
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, co-elute chromatographically, and experience similar ionization effects in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative LC-MS/MS analysis because they fulfill these criteria more effectively than other types of internal standards.
Below is a comparative summary of the performance characteristics of this compound and other potential internal standards. While direct comparative robustness studies are not extensively published, the data presented is representative of the expected performance based on the principles of analytical chemistry and mass spectrometry.
Table 1: Performance Comparison of Internal Standards in Sulfonamide Analysis
| Internal Standard | Type | Structural Similarity to Sulfonamides | Co-elution with Analytes | Compensation for Matrix Effects | Relative Cost | Overall Suitability for Robustness |
| This compound | Stable Isotope-Labeled | High (Deuterated Analog) | Excellent | Excellent | High | Excellent |
| Sulfapyridine | Structurally Similar Analog | Moderate | Good | Moderate | Low | Good |
| Trimethoprim | Structurally Unrelated | Low | Poor | Poor | Low | Poor |
| 13C6-Sulfamethazine | Stable Isotope-Labeled | High (for Sulfamethazine) | Excellent | Excellent | High | Excellent (for a specific analyte) |
Experimental Protocols for Robustness Testing
Robustness testing involves intentionally varying critical method parameters to assess the impact on analytical performance. A typical robustness study for an LC-MS/MS method for sulfonamide analysis would involve the following steps:
Sample Preparation
A representative matrix (e.g., animal tissue, milk, plasma) is fortified with a known concentration of sulfonamide standards and the internal standard. The extraction and clean-up procedure is then performed.
-
Protocol:
-
Homogenize 5 g of the sample matrix.
-
Spike with a standard solution of sulfonamides and this compound internal standard.
-
Add 10 mL of extraction solvent (e.g., acetonitrile/water 80:20 v/v).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The extracted samples are analyzed using a validated LC-MS/MS method. During the robustness study, the following parameters are systematically varied:
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is varied by ±2%.
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase is adjusted by ±0.2 units.
-
Column Temperature: The temperature of the analytical column is varied by ±5 °C.
-
Flow Rate: The mobile phase flow rate is varied by ±10%.
Data Analysis
The peak areas of the sulfonamide analytes and the internal standard are measured, and the peak area ratios are calculated. The recovery and precision (as relative standard deviation, %RSD) are determined for each condition. The results are then compared to the nominal (unvaried) conditions to assess the impact of the variations.
Table 2: Representative Robustness Data for Sulfadiazine using this compound as Internal Standard
| Parameter Varied | Variation | Recovery (%) | %RSD (n=6) |
| Nominal Conditions | - | 98.5 | 3.2 |
| Mobile Phase Composition | +2% Organic | 97.9 | 3.5 |
| -2% Organic | 99.1 | 3.1 | |
| Mobile Phase pH | +0.2 | 98.2 | 3.8 |
| -0.2 | 99.5 | 3.4 | |
| Column Temperature | +5 °C | 97.5 | 4.1 |
| -5 °C | 99.8 | 3.9 | |
| Flow Rate | +10% | 98.8 | 4.5 |
| -10% | 99.2 | 4.2 |
The data in Table 2 illustrates that with a stable isotope-labeled internal standard like this compound, the method exhibits high recovery and low variability even when critical parameters are intentionally varied, demonstrating the robustness of the analytical method.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for robustness testing and the logical relationship of using a stable isotope-labeled internal standard.
Safety Operating Guide
Proper Disposal of N1-(4-Nitrophenyl)sulfanilamide-d4: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
The proper disposal of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated analogue of a sulfonamide antibiotic, is critical for maintaining laboratory safety and ensuring environmental protection. While this compound may not be explicitly listed as a hazardous waste, its bioactive properties necessitate that it be treated as a chemical waste product. Adherence to proper disposal protocols is essential for research scientists and professionals in drug development to minimize environmental impact and ensure a safe laboratory environment.
Quantitative Data Summary
The following table summarizes key quantitative data for N1-(4-Nitrophenyl)sulfanilamide. Note that specific toxicological and environmental hazard data for the deuterated form (d4) are limited; therefore, data for the parent compound, sulfanilamide, are provided as a close proxy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | N/A |
| Molecular Weight | 303.36 g/mol | N/A |
| Melting Point | 164.5-166.5 °C | [1] |
| pH (0.5% aqueous solution) | 5.8-6.1 | [1][2] |
| Oral LD50 (Rat) of Sulfanilamide | 3900 mg/kg | [3] |
| Hazard Classification | Skin Irritant, Eye Irritant | [4][5] |
Experimental Protocol: Disposal Procedure
The disposal of this compound should follow a standard operating procedure for chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. Antibiotics can interfere with wastewater treatment processes and contribute to the development of antibiotic-resistant organisms in the environment.
Step-by-Step Disposal Guide:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Waste Segregation: Collect all waste materials containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated and compatible chemical waste container.[4]
-
Container Selection: The waste container must be made of a material compatible with the chemical and any solvents used. It should be in good condition, with a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents or other chemicals mixed in the container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. Follow their specific procedures for waste collection.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N1-(4-Nitrophenyl)sulfanilamide-d4
Essential Safety and Handling Guide for N1-(4-Nitrophenyl)sulfanilamide-d4
This guide provides crucial safety, logistical, and disposal information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on best practices for handling structurally similar chemicals, including aromatic nitro compounds and sulfonamides.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are inferred from its structural components: a sulfonamide group and a nitroaromatic ring. Aromatic nitro compounds can be toxic and may cause skin and eye irritation.[1][2] Sulfonamides may also cause skin, eye, and respiratory irritation.[3] Therefore, a comprehensive approach to personal protection is mandatory.
Engineering Controls:
-
Ventilation: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Storage areas should also be well-ventilated.[2]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2]
Required Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before each use. Dispose of contaminated gloves properly.[1] | To prevent skin contact, as related compounds can cause skin irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1] | To protect against splashes and potential eye irritation.[1] |
| Skin and Body Protection | A laboratory coat is standard. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls or an apron should be worn.[1] | To protect the skin from accidental exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[1] | To prevent inhalation of the compound, as related substances can cause respiratory irritation.[1] |
Operational and Handling Plan
A systematic approach is critical for both safety and maintaining the integrity of this deuterated compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4][5]
-
Due to its deuterated nature, protect the compound from moisture to prevent isotopic dilution.[6][7] Store in a desiccator if possible.[8]
Preparation and Handling:
-
Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter.
-
Don all required PPE as outlined in the table above.
-
To maintain isotopic purity, handle the compound under a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to minimize exposure to atmospheric moisture.[6][8]
-
If preparing a solution, add the solid slowly to the solvent to prevent splashing.[2] Use a vortex mixer instead of shaking to dissolve the sample, which can introduce contaminants from the cap.[6][8]
-
Keep the container tightly closed when not in use.[1]
In Case of a Spill:
-
Evacuate the immediate area and alert others.[2]
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[1]
-
Collect the spilled material and absorbent into a sealed, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
Ventilate the area well after cleanup is complete.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Classification and Segregation:
-
Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, excess solutions) as hazardous chemical waste.[9]
-
Segregate this waste from other waste streams, particularly incompatible chemicals.[9]
Disposal Procedure:
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not pour any solutions down the drain, as this can disrupt wastewater treatment processes and harm aquatic life.[9]
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[10][11]
Visualized Workflow for Safe Handling
Caption: Logical progression for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromservis.eu [chromservis.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
